6-(Trifluoromethyl)indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-43-9 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13544-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a practical and efficient synthesis of 6-(trifluoromethyl)indole, a crucial building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by specific starting materials, this document focuses on the well-established Leimgruber-Batcho indole synthesis. The guide details the necessary precursor synthesis of 4-(trifluoromethyl)-2-nitrotoluene and the subsequent two-step indole formation. Experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the successful laboratory-scale synthesis of the target compound. Additionally, a critical analysis of a hypothetical synthesis pathway starting from 4-amino-3-methylbenzonitrile is presented to highlight the chemical impracticalities of this route.
Introduction
Trifluoromethylated indoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound serves as a key intermediate in the synthesis of various bioactive molecules. While numerous methods for indole synthesis exist, the practical and scalable production of specific substituted indoles often requires a carefully designed synthetic strategy. This guide focuses on the Leimgruber-Batcho indole synthesis, a reliable method for preparing indoles from o-nitrotoluene precursors.
Discussion of Synthetic Strategy
The Leimgruber-Batcho Approach: A Practical Pathway
The Leimgruber-Batcho indole synthesis is a highly effective method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1][2] The synthesis proceeds in two main stages:
-
Enamine Formation: Condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[2]
-
Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which is followed by intramolecular cyclization and elimination of dimethylamine to yield the indole ring.[1][2]
For the synthesis of this compound, the required starting material for this pathway is 4-(trifluoromethyl)-2-nitrotoluene .
Analysis of the Proposed Synthesis from 4-Amino-3-methylbenzonitrile
A synthetic route commencing from 4-amino-3-methylbenzonitrile to produce this compound is not described in the literature and presents significant and likely insurmountable chemical challenges. A hypothetical pathway would necessitate a series of complex and low-yielding transformations:
-
Conversion of the Amino Group to a Trifluoromethyl Group: This would likely involve a Sandmeyer-type trifluoromethylation of the corresponding diazonium salt.[3][4] This reaction is not always high-yielding and requires specific, often expensive, trifluoromethylating agents.
-
Repositioning of the Methyl Group: The starting material has a methyl group at position 3, whereas the required intermediate for a Leimgruber-Batcho synthesis would have it at position 2 relative to the nitro group. A positional isomerization of substituents on a benzene ring is not a straightforward transformation.
-
Removal of the Nitrile Group: The cyano group would need to be removed from the aromatic ring. While reductive decyanation methods exist, they add complexity and reduce the overall yield.[5][6][7]
-
Introduction of a Nitro Group: A nitro group would need to be introduced at the correct position (ortho to the methyl group) to facilitate the Leimgruber-Batcho cyclization.
The combination of these difficult transformations makes the synthesis of this compound from 4-amino-3-methylbenzonitrile an impractical and inefficient approach.
Established Synthesis of this compound
The recommended and most practical synthesis of this compound is a two-part process: the synthesis of the key intermediate, 4-(trifluoromethyl)-2-nitrotoluene, followed by the Leimgruber-Batcho indole synthesis.
Experimental Protocols
Part 1: Synthesis of 4-(Trifluoromethyl)-2-nitrotoluene
A practical route to the key intermediate involves the trifluoromethylation of a suitable precursor, such as 2-chloro-4-nitrotoluene, which can be synthesized from 3-chloro-4-methylaniline via a Sandmeyer reaction.
Step 1a: Synthesis of 2-Chloro-4-nitrotoluene from 3-Chloro-4-methylaniline
-
Diazotization: To a stirred solution of 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: The resulting diazonium salt solution is slowly added to a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is then warmed to room temperature and stirred for several hours.
-
Work-up: The mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.
Step 1b: Synthesis of 4-(Trifluoromethyl)-2-nitrotoluene
This transformation can be achieved via a copper-mediated trifluoromethylation.
-
Reaction Setup: In a high-pressure reaction vessel, 2-chloro-4-nitrotoluene (1 equivalent), copper(I) iodide (1.5 equivalents), and a suitable solvent such as HMPA or DMF are combined.
-
Trifluoromethylation: The vessel is charged with trifluoromethyl iodide (CF₃I) (2-3 equivalents) and heated to 150-160 °C for 24-48 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Part 2: Leimgruber-Batcho Synthesis of this compound
Step 2a: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-(trifluoromethyl)phenyl)ethenamine
-
Reaction: A solution of 4-(trifluoromethyl)-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).
-
Heating: The mixture is heated to reflux (approximately 120-130 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red solid or oil and can be used in the next step without further purification.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 7. Decyanation [organic-chemistry.org]
Spectroscopic Profile of 6-(Trifluoromethyl)indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(trifluoromethyl)indole, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents expected spectroscopic characteristics based on known data for closely related fluorinated indole derivatives and general principles of spectroscopic analysis. Detailed, standardized experimental protocols for obtaining such data are also provided.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on analogous compounds. These values serve as a reference for researchers involved in the synthesis and characterization of this and similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.5 | br s | - | N-H (Indole) |
| ~7.8 - 8.0 | s | - | H-7 |
| ~7.6 - 7.8 | d | ~8.0 - 9.0 | H-4 |
| ~7.3 - 7.5 | d | ~8.0 - 9.0 | H-5 |
| ~7.2 - 7.4 | m | - | H-2 |
| ~6.5 - 6.7 | m | - | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~136 - 138 | C-7a |
| ~125 - 128 (q) | CF₃ |
| ~124 - 126 | C-2 |
| ~120 - 123 (q) | C-6 |
| ~120 - 122 | C-3a |
| ~118 - 120 | C-5 |
| ~110 - 112 | C-4 |
| ~102 - 104 | C-3 |
| ~115 - 117 | C-7 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (CDCl₃, 376 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3500 | Medium | N-H Stretch |
| ~3100 - 3150 | Medium | Aromatic C-H Stretch |
| ~1600 - 1620 | Medium | C=C Stretch (Aromatic) |
| ~1450 - 1550 | Strong | C=C Stretch (Aromatic) |
| ~1100 - 1350 | Strong | C-F Stretch (Trifluoromethyl) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity | Assignment |
| 185 | High | [M]⁺ (Molecular Ion) |
| 166 | Medium | [M - F]⁺ |
| 116 | High | [M - CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS (δ 0.00).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 160 ppm
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16).
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz
-
Pulse Program: Standard single-pulse
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Spectral Width: -50 to -80 ppm
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an external standard such as CFCl₃ (δ 0.00).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Mode: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Processing: Background subtraction and ATR correction.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: GC-MS system
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Inlet System: Gas chromatography (GC) for sample introduction.
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)indole is a crucial heterocyclic building block in modern medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (CF₃) group onto the indole scaffold at the 6-position significantly modulates the molecule's physicochemical and biological properties. The CF₃ group is a powerful bioisostere for a methyl group but possesses starkly different electronic characteristics; it is strongly electron-withdrawing and highly lipophilic. These features can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this compound a sought-after intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[1][2][3]
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, offering detailed data, experimental protocols, and logical workflows to aid researchers in its effective utilization.
Chemical and Physical Properties
The trifluoromethyl group imparts unique properties to the indole core. The electron-withdrawing nature of the CF₃ group increases the acidity of the N-H proton compared to unsubstituted indole and influences the electron density of the aromatic system. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₃N | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| CAS Number | 13544-43-9 | [1][4] |
| Appearance | Light yellow to white/brown crystalline powder or solid | [1][4] |
| Melting Point | 99-107 °C | [1] |
| Boiling Point | Not available | |
| logP (Predicted) | 2.67 (for 6-(Trifluoromethyl)indoline) | [5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų (for 6-(Trifluoromethyl)indoline) | [5] |
| Solubility | Soluble in various organic solvents | [1] |
| Storage Conditions | Store at 0-8 °C, in a dark place under an inert atmosphere | [1][6] |
Note: Some data, such as logP and TPSA, are based on the closely related indoline structure and serve as a reasonable estimate.
Reactivity and Functionalization
The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing trifluoromethyl group on the benzene ring.
Electrophilic Aromatic Substitution (EAS)
The indole nucleus is highly reactive toward electrophiles, with substitution preferentially occurring at the C3 position.[7] This is because the intermediate carbocation (Wheland intermediate) formed by attack at C3 is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.
The CF₃ group at the 6-position is a strong deactivating group due to its electron-withdrawing inductive effect (-I).[8] This reduces the overall nucleophilicity of the indole ring system, making electrophilic aromatic substitution reactions slower compared to unsubstituted indole. However, the directing effect still overwhelmingly favors substitution at the C3 position.
Caption: Logical diagram of CF₃ group's electronic effects on indole reactivity.
Common EAS Reactions:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (prepared from DMF and POCl₃).[9][10] It is a reliable method for producing 3-formylindole derivatives, which are versatile synthetic intermediates.[11][12]
-
Friedel-Crafts Acylation/Alkylation: Acylation, typically with an acid anhydride or acyl chloride and a Lewis acid catalyst, occurs at C3.[13] Asymmetric Friedel-Crafts alkylations have also been developed using various chiral catalysts to introduce alkyl groups at the C3 position with high enantioselectivity.[14][15][16]
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen at the C3 position.
N-Functionalization
The N-H proton of the indole is acidic and can be removed by a base to form an indolide anion. This anion is a potent nucleophile and can be alkylated, acylated, or used in other coupling reactions. The electron-withdrawing CF₃ group increases the acidity of the N-H proton, facilitating its deprotonation.
Generic Protocol for N-Alkylation:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
To functionalize the benzene ring of this compound, it must first be halogenated (e.g., at the C4, C5, or C7 position). The resulting halo-indole is then a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[17][18] The Suzuki-Miyaura coupling is one of the most common methods used.[19]
Generic Protocol for Suzuki-Miyaura Coupling of a 6-CF₃-Bromoindole Derivative: This protocol outlines a general procedure for coupling a bromo-substituted this compound with an arylboronic acid.[20][21]
-
Reagent Preparation: In a dry Schlenk tube or reaction vial, combine the bromo-6-(trifluoromethyl)indole derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.[22] Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Signaling Pathways
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[23] Derivatives have been investigated as potent inhibitors for a range of targets, including protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.
The incorporation of the CF₃ group can enhance binding to the target protein's active site, often through favorable hydrophobic and electrostatic interactions, while simultaneously blocking metabolic pathways, thereby increasing the drug's half-life.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. accms.mobility.niche.tohoku.ac.jp [accms.mobility.niche.tohoku.ac.jp]
- 14. Asymmetric Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Pyruvate Catalyzed by a Dinuclear Zinc Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Crystal Structure of 6-(Trifluoromethyl)indole: A Review of Available Data
For Immediate Release
Shanghai, China – December 24, 2025 – An extensive review of publicly available scientific databases and literature reveals a notable absence of a determined crystal structure for the compound 6-(Trifluoromethyl)indole. Despite its relevance in medicinal chemistry and materials science, detailed crystallographic data, including unit cell dimensions, bond lengths, and angles, does not appear to be published in the public domain. This whitepaper summarizes the available information on this compound and outlines the methodology of the search conducted.
While a definitive crystal structure remains elusive, other physicochemical properties of this compound have been documented. This information is crucial for researchers working with this compound in areas such as drug development and organic synthesis.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 185.15 g/mol | Sigma-Aldrich, Chem-Impex[2] |
| Appearance | White to green to brown crystals or powder | Thermo Fisher Scientific |
| Melting Point | 99-107 °C | Chem-Impex[2] |
| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| SMILES | FC(F)(F)c1ccc2cc[nH]c2c1 | Sigma-Aldrich |
Table 1: Physicochemical Properties of this compound
Applications and Research Interest
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group can enhance the metabolic stability and binding affinity of molecules to biological targets.[2] Its applications are noted in the following areas:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various drug candidates.
-
Agrochemicals: Used in the development of new pesticides and herbicides.
-
Materials Science: Employed in the creation of specialized polymers and materials.
Methodology of Literature and Database Search
A comprehensive search for the crystal structure of this compound was conducted using multiple scientific search engines and databases. The search queries included "crystal structure of this compound", "this compound crystallographic data", and targeted searches within the Cambridge Crystallographic Data Centre (CCDC). Despite these efforts, no specific records containing the solved crystal structure were identified.
Logical Workflow for Structure Determination
For researchers interested in determining the crystal structure of this compound, a general experimental workflow is outlined below. This diagram illustrates the typical steps involved in single-crystal X-ray crystallography.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Conclusion
While the exact crystal structure of this compound is not currently available in the public domain, its importance in various fields of chemical research is evident. The determination and publication of its crystal structure would be a valuable contribution to the scientific community, providing deeper insights into its solid-state properties and intermolecular interactions. It is hoped that this document provides a useful summary of the existing knowledge and a framework for future structural studies.
References
Solubility Profile of 6-(Trifluoromethyl)indole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(trifluoromethyl)indole, a key building block in medicinal chemistry and materials science. The introduction of the trifluoromethyl group significantly influences the molecule's physicochemical properties, including its solubility in various organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information and presents a standardized experimental protocol for its determination. This guide is intended to assist researchers and professionals in handling and utilizing this compound for various applications, from synthetic chemistry to drug discovery and development.
Introduction
This compound (CAS No. 13544-43-9) is a substituted indole derivative with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol .[1][2] The presence of a trifluoromethyl (-CF₃) group at the 6-position of the indole ring imparts unique electronic properties and enhances its reactivity and solubility in a range of organic solvents.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its solubility is critical for reaction optimization, formulation development, and biological screening.
Physicochemical Properties
-
Appearance: Light yellow to white or brown crystalline powder or granules.[1][3][4]
-
Melting Point: 99-107 °C.[1]
-
Storage: Recommended storage at 0-8 °C.[1]
Solubility Data
The following table summarizes the anticipated qualitative solubility and provides a template for recording experimentally determined quantitative data.
| Solvent | Chemical Formula | Polarity Index | Anticipated Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 25°C |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | High | Data not available |
| Ethanol | C₂H₅OH | 4.3 | High | Data not available |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | Data not available |
| Acetone | (CH₃)₂CO | 5.1 | High | Data not available |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Medium-High | Data not available |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Data not available |
| Chloroform | CHCl₃ | 4.1 | High | Data not available |
| Toluene | C₇H₈ | 2.4 | Medium | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Low | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.
4.1. Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set at 25 °C (or the desired temperature).
-
Shake the vials at a constant rate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations.
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning a standard solution across a UV wavelength range (e.g., 200-400 nm).
-
Measure the absorbance of each standard solution at the determined λ_max.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Saturated Solution:
-
Dilute the filtered supernatant (from step 2) with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be systematically published, its chemical structure suggests favorable solubility in a wide range of common organic solvents. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. Such data is invaluable for the effective use of this versatile compound in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)indole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group at the 6-position of the indole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite starting materials, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on classical indole ring-forming reactions, namely the Leimgruber-Batcho, Fischer, and to a lesser extent, the Bischler-Möhlau indole syntheses. Each method offers distinct advantages and requires specific starting materials.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for the preparation of indoles from ortho-nitrotoluene derivatives.[1] This two-step process involves the formation of an enamine followed by reductive cyclization.
Starting Material: The key precursor for the synthesis of this compound via this route is 4-nitro-3-(trifluoromethyl)toluene .
Synthesis of 4-Nitro-3-(trifluoromethyl)toluene: This starting material can be synthesized from 3-chlorotrifluoromethyl benzene. The process involves nitration using a mixture of concentrated nitric acid and sulfuric acid.[2]
Experimental Protocol for this compound Synthesis:
Step 1: Enamine Formation A mixture of 4-nitro-3-(trifluoromethyl)toluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization The crude enamine is dissolved in a solvent like ethyl acetate or ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation.[3] Alternative reducing agents such as iron in acetic acid can also be employed.[4] Following the reduction and cyclization, the catalyst is filtered off, and the crude product is purified by column chromatography to afford this compound.
Quantitative Data (Illustrative for analogous 6-fluoroindole synthesis): [3][4]
| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) |
| Enamine Formation | 4-fluoro-2-nitrotoluene, DMF-DMA, DMF | Reflux (130-140) | 2-4 | High (often used crude) |
| Reductive Cyclization (H₂, Pd/C) | Enamine, 10% Pd/C, H₂ (50 psi), Ethyl Acetate | 25-50 | 4-8 | 80-95 |
| Reductive Cyclization (Fe/AcOH) | Enamine, Iron powder, Acetic Acid | 80-100 | 2-6 | 70-85 |
Leimgruber-Batcho Synthesis Workflow
References
6-(Trifluoromethyl)indole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl group at the 6-position of the indole ring significantly alters the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its emerging role in drug discovery, with a focus on its potential modulation of key signaling pathways.
Core Properties of this compound
This compound, also known as 6-(Trifluoromethyl)-1H-indole, is a solid, typically appearing as a white to light yellow or brown powder or crystals. Its fundamental chemical identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13544-43-9 | [1][2] |
| Molecular Formula | C₉H₆F₃N | [3] |
| Molecular Weight | 185.15 g/mol | [3] |
| Melting Point | 99-107 °C | [1] |
| Appearance | White to green to brown crystals or powder | [2] |
| Solubility | Insoluble in water | [1] |
| SMILES | FC(F)(F)c1ccc2cc[nH]c2c1 | [3] |
| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Two of the most prominent and versatile methods for preparing compounds like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1]
Leimgruber-Batcho Indole Synthesis
This method is often favored for its high yields and mild reaction conditions, making it suitable for industrial-scale production.[4] The synthesis proceeds in two primary steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4]
Experimental Protocol: A General Approach
-
Step 1: Enamine Formation. To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added. The mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.[1]
-
Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in a suitable solvent such as ethyl acetate or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation until the reaction is complete. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction, the catalyst or iron residues are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the final indole.[1]
Caption: Leimgruber-Batcho Synthesis Workflow.
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5]
Experimental Protocol: A General Approach
-
Step 1: Hydrazone Formation. 4-(Trifluoromethyl)phenylhydrazine is dissolved in a suitable solvent like ethanol. An aldehyde or ketone (e.g., acetaldehyde) is added (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.[1]
-
Step 2: Indolization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the hydrazone. The mixture is heated, typically between 80-150°C, for 1-4 hours, with the reaction progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]
Caption: Fischer Indole Synthesis Workflow.
Applications in Drug Discovery and Development
The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6] The addition of a trifluoromethyl group can significantly enhance a molecule's pharmacological properties.[7]
This compound serves as a key building block in the synthesis of a wide range of bioactive compounds, including those targeting:
-
Neurological Disorders: It is a precursor for compounds being investigated for their effects on the central nervous system.[1]
-
Cancer: Indole derivatives are known to target various components of cancer-related signaling pathways, such as protein kinases and DNA topoisomerase.[6]
-
Infectious Diseases: Trifluoromethylated indoles have been designed and evaluated as potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]
-
Inflammatory Diseases: Some indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors for their anti-inflammatory properties.[9]
Potential Modulation of Signaling Pathways
While specific signaling pathways directly modulated by this compound are still under active investigation, the broader class of indole derivatives is known to interact with several key cellular signaling cascades.
The Ras-Related Signaling Pathway
The Ras-related signaling pathway is crucial in cell development and differentiation, and its aberrant activation is linked to various cancers.[10] Studies have shown that certain indole derivatives can interfere with this pathway by targeting regulatory factors.[10] For instance, some indole compounds have been shown to inhibit the isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the membrane localization of Ras proteins, thereby impairing downstream signaling.[6]
Caption: Potential Inhibition of the Ras-Raf-MEK-ERK Pathway by Indole Derivatives.
Serotonin Signaling
Indole is a signaling molecule in its own right and shares a structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine).[11] This similarity suggests that indole derivatives could potentially interact with serotonin receptors and transporters, thereby modulating serotonergic signaling.[11] The gut microbiota can produce indole, which can influence host serotonin metabolism and, consequently, physiological processes such as gut motility and immune responses.[11] Given that many drugs for neurological disorders target the serotonin system, this compound and its derivatives are of interest for their potential to modulate these pathways.
Caption: Potential Modulation of Serotonin Signaling by Indole Derivatives.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific biological activities and signaling pathway modulation by this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents and innovative technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. Combinatorial effects of tryptophan derivatives serotonin and indole on virulence modulation of enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin signaling to regulate energy metabolism: a gut microbiota perspective - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 6-(Trifluoromethyl)indole: A Comprehensive Technical Guide
Introduction
6-(Trifluoromethyl)indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the thermal stability and decomposition profile of this compound is crucial for establishing safe handling procedures, determining shelf-life, and guiding formulation development. Thermogravimetric Analysis (TGA) is an essential technique for this characterization, providing quantitative information on mass changes as a function of temperature in a controlled atmosphere.
This guide offers a detailed protocol for conducting TGA on this compound, outlines the interpretation of the resulting data, and discusses potential thermal decomposition pathways.
Disclaimer: As of the compilation of this guide, specific experimental TGA data for this compound is not extensively available in peer-reviewed literature. The quantitative data presented herein is hypothetical and illustrative, based on the known thermal properties of indole derivatives and fluorinated aromatic compounds. The experimental protocols and interpretations are provided as a robust framework for researchers to conduct their own analyses.
Data Presentation: Hypothetical TGA Data
The following table summarizes hypothetical quantitative data for the thermogravimetric analysis of this compound under both inert (Nitrogen) and oxidative (Air) atmospheres. The trifluoromethyl group is expected to confer higher thermal stability compared to unsubstituted indole, which begins to degrade at approximately 150°C[1].
| Parameter | Nitrogen Atmosphere | Air Atmosphere | Rationale for Hypothetical Values |
| Sample Mass (mg) | ~5.0 | ~5.0 | A typical sample size for TGA to ensure uniform heating.[2] |
| Heating Rate (°C/min) | 10 | 10 | A standard rate that provides good resolution of thermal events.[3] |
| Onset Decomposition T₅% (°C) | ~350 - 370 | ~340 - 360 | The strong C-F bonds increase thermal stability. Decomposition may start slightly earlier in air due to oxidative processes. |
| Peak Decomposition Temp (°C) (from DTG) | ~380 - 400 | ~370 - 390 (first peak), ~500 - 550 (second peak) | A single major decomposition step is expected in an inert atmosphere. In air, an initial decomposition followed by oxidative combustion of the carbonaceous residue is likely. |
| Mass Loss at 600°C (%) | ~90 - 95 | ~98 - 100 | In nitrogen, some char residue is expected. In air, complete combustion is more likely, leaving minimal residue. |
| Residual Mass at 800°C (%) | < 5 | < 1 | Reflects the near-complete volatilization or combustion of the organic molecule. |
Experimental Protocols
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
Instrumentation
A standard thermogravimetric analyzer is required, equipped with a high-precision microbalance, a furnace capable of reaching at least 800°C, and a system for controlling the atmospheric gas and flow rate.[3]
Sample Preparation
-
Sample Form: The this compound sample should be a fine, homogenous powder to ensure consistent heat distribution.[3] The compound typically appears as white to brown crystals or powder.[4][5]
-
Crucible: Use an inert crucible, typically alumina or platinum.
-
Sample Loading: Accurately weigh approximately 3-5 mg of the powdered sample into the tared TGA crucible. Record the exact initial mass.
TGA Instrument Setup and Execution
-
Blank Run: Perform a preliminary run with an empty crucible through the entire temperature program to establish a baseline. This allows for correction of buoyancy and other instrumental artifacts.
-
Atmosphere:
-
Inert Analysis: Purge the system with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure an oxygen-free environment.[3]
-
Oxidative Analysis: For analysis in an oxidative atmosphere, use a similar flow rate of dry air.
-
-
Heating Program:
-
Data Collection: Continuously record the sample mass, temperature, and time throughout the experiment.
Data Analysis
-
TG Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
DTG Curve: Calculate the first derivative of the TG curve (d(mass)/dT). Plot this on a secondary y-axis. The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss.[7]
-
Determine Key Temperatures:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins. Often reported as T₅% (temperature at 5% mass loss).
-
Peak Decomposition Temperature (T_peak): The temperature at the peak of the DTG curve.
-
-
Quantify Mass Loss: Determine the percentage of mass lost during each distinct decomposition step.
-
Residual Mass: Record the percentage of mass remaining at the end of the experiment (e.g., at 800°C).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural factors influencing the thermal stability of this compound.
Discussion of Potential Decomposition Pathways
The thermal decomposition of this compound is expected to be a complex process involving the breakdown of both the indole ring and the trifluoromethyl substituent.
-
Under an Inert Atmosphere (Nitrogen):
-
Initial Bond Scission: The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. The thermal decomposition of the indole ring itself can be initiated by H-atom ejection or cleavage of the N-C bond in the pyrrole ring moiety.[8]
-
Fragmentation of Indole Ring: At elevated temperatures, the indole ring structure will fragment. Studies on unsubstituted indole show decomposition products including acetylene (C₂H₂), hydrogen cyanide (HCN), and various nitriles.[8] Similar fragmentation patterns are plausible for the substituted indole.
-
Role of the -CF3 Group: The trifluoromethyl group is very stable. Its decomposition likely involves the release of highly reactive fluorine-containing species. The primary pathway for the decomposition of many per- and polyfluoroalkyl substances (PFAS) involves HF elimination.[9] This could lead to the formation of difluorocarbene intermediates or other complex fluorinated fragments.
-
Char Formation: The condensation of aromatic rings at high temperatures can lead to the formation of a carbonaceous residue (char), which would account for the small residual mass observed at the end of the analysis.
-
-
Under an Oxidative Atmosphere (Air):
-
Oxidative Attack: In the presence of oxygen, decomposition can be initiated at slightly lower temperatures. The initial steps may be similar to those in the inert atmosphere, but the fragments will immediately react with oxygen.
-
Combustion: The primary decomposition will be followed by the exothermic combustion of the organic fragments and any char formed.
-
Final Products: The expected final decomposition products in air are simple gaseous molecules such as carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and hydrogen fluoride (HF). This would result in a more complete mass loss compared to the analysis under nitrogen.
-
This comprehensive guide provides a foundational framework for the thermogravimetric analysis of this compound. Researchers can adapt and refine the provided protocols to suit their specific instrumentation and research objectives, contributing valuable data to the fields of pharmaceutical science and materials characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. L17009.MD [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Quantum Chemical Blueprint of 6-(Trifluoromethyl)indole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents.[1][2][3] The trifluoromethyl substituent is a bioisostere often employed to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4] Understanding the fundamental quantum chemical properties of 6-(trifluoromethyl)indole is therefore crucial for the rational design of novel therapeutics.[7]
Quantum chemical calculations provide a powerful tool to elucidate molecular properties that are often difficult or impossible to measure experimentally. These methods can predict optimized geometries, vibrational frequencies, electronic properties, and reactivity indices, offering a detailed picture of the molecule's behavior at the atomic level. This guide outlines the theoretical framework and computational workflow for a thorough in-silico analysis of this compound.
Computational Methodology
The following section details the proposed computational protocols for the quantum chemical analysis of this compound, based on standard practices for similar molecular systems.[3][6]
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Table 1: Proposed Computational Parameters for Geometry Optimization
| Parameter | Recommended Value | Justification |
| Software | Gaussian, ORCA, etc. | Widely used and validated quantum chemistry packages. |
| Method | DFT: B3LYP, M06-2X | B3LYP is a widely used functional; M06-2X is good for non-covalent interactions.[3] |
| Basis Set | 6-311++G(d,p) | Provides a good balance between accuracy and computational cost for organic molecules. |
| Solvation Model | PCM or SMD (with water or DMSO) | To simulate the effect of a solvent environment, which is crucial for biological relevance. |
Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.
Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
Table 2: Key Electronic Properties and Their Significance
| Property | Description | Significance in Drug Design |
| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding non-covalent interactions. |
| Global Reactivity Descriptors | Chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). | Quantify the overall reactivity of the molecule. |
| Local Reactivity Descriptors (Fukui Functions) | Describe the reactivity at each atomic site. | Pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack. |
These calculations provide a quantitative basis for predicting how this compound will interact with biological targets.
Expected Quantitative Data
While specific values require performing the actual calculations, the following tables present the expected format for the key quantitative data that would be obtained from a computational study of this compound.
Table 3: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C2-C3 | Value |
| N1-C2 | Value | |
| C6-C(F3) | Value | |
| Bond Angles | C2-N1-C7a | Value |
| C5-C6-C(F3) | Value | |
| Dihedral Angle | C3-C3a-C4-C5 | Value |
Table 4: Predicted Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Intensity | Assignment |
| 1 | Value | Value | N-H stretch |
| 2 | Value | Value | C-F symmetric stretch |
| 3 | Value | Value | Indole ring breathing |
Table 5: Calculated Electronic Properties
| Property | Value (a.u. or eV) |
| Energy of HOMO | Value |
| Energy of LUMO | Value |
| HOMO-LUMO Gap | Value |
| Dipole Moment | Value |
| Chemical Hardness (η) | Value |
| Electrophilicity Index (ω) | Value |
Visualizing Computational Workflows and Molecular Properties
Visual representations are essential for understanding complex computational workflows and the resulting molecular properties.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
Conclusion and Future Directions
This guide has outlined a robust computational framework for the in-depth quantum chemical characterization of this compound. The proposed calculations will yield valuable data on the molecule's geometry, stability, and electronic properties, which are critical for understanding its potential as a pharmaceutical building block. The insights gained from such a study can guide the synthesis of novel derivatives with improved activity and selectivity, ultimately accelerating the drug discovery process. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data, such as X-ray crystallography and spectroscopic analysis. Furthermore, the calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[1][5]
References
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and molecular modeling studies of indole-based antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking | MDPI [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Use of 6-(Trifluoromethyl)indole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the indole ring significantly enhances the therapeutic potential of these molecules. The electron-withdrawing nature and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity of the resulting compounds. These desirable properties make 6-(trifluoromethyl)indole a valuable starting material in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).
Advantages of the this compound Moiety
The inclusion of the this compound moiety in kinase inhibitors offers several advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended in vivo half-life of the drug molecule.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity of the indole N-H proton, potentially affecting hydrogen bonding interactions with the target kinase.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to favorable interactions within the ATP-binding pocket of kinases, resulting in higher potency.
Synthesis of a Dual EGFR/SRC Kinase Inhibitor from this compound
Experimental Protocol: Hypothetical Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a potential synthetic pathway. Note: This is a generalized procedure and would require optimization for specific target molecules.
Step 1: N-Protection of this compound
-
To a solution of 6-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O (1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-6-(trifluoromethyl)indole.
Step 2: C3-Halogenation of N-Boc-6-(trifluoromethyl)indole
-
Dissolve N-Boc-6-(trifluoromethyl)indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 3-iodo-N-Boc-6-(trifluoromethyl)indole.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 3-iodo-N-Boc-6-(trifluoromethyl)indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for example, potassium carbonate (K2CO3, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Step 4: N-Deprotection and Further Functionalization
-
Dissolve the product from Step 3 in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine can then be further functionalized, for example, by reaction with an appropriate isocyanate to form a urea linkage, a common feature in many kinase inhibitors.
Quantitative Data: Inhibitory Activity of Indole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indole-derived kinase inhibitors against EGFR and SRC kinases. While not all of these compounds are explicitly derived from this compound, they represent the potency that can be achieved with the indole scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 16 | EGFR | 1.026 | [2] |
| Compound 16 | SRC | 0.002 | [2] |
| Urea Derivative 6 | SRC | - (89.68% inhibition at 40 µM) | [3] |
| Urea Derivative 7 | SRC | - (85.34% inhibition at 40 µM) | [3] |
| Urea Derivative 8 | SRC | - (80.12% inhibition at 40 µM) | [3] |
| Urea Derivative 9 | SRC | - (88.45% inhibition at 40 µM) | [3] |
| Urea Derivative 10 | SRC | - (82.76% inhibition at 40 µM) | [3] |
| Urea Derivative 11 | SRC | - (86.21% inhibition at 40 µM) | [3] |
Signaling Pathways and Experimental Workflows
EGFR and SRC Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Src are key components of signaling pathways that regulate cell proliferation, survival, and migration.[2] Their aberrant activation is a common driver of cancer. Dual inhibition of both EGFR and Src is a promising therapeutic strategy to overcome resistance and achieve a more potent anti-cancer effect.
Caption: Dual inhibition of EGFR and SRC pathways by a this compound-based inhibitor.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of a novel kinase inhibitor involves a multi-step process from initial synthesis to biological evaluation.
References
6-(Trifluoromethyl)indole: A Versatile Precursor for the Development of Novel Agrochemical Fungicides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The continuous evolution of fungal resistance to existing agrochemical fungicides necessitates the discovery and development of new active ingredients with novel modes of action. The indole scaffold has emerged as a promising platform for the design of new fungicides due to its broad spectrum of biological activities.[1] The incorporation of a trifluoromethyl group into the indole ring, specifically at the 6-position, has been shown to significantly enhance the fungicidal efficacy of these compounds.[2] The trifluoromethyl group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, making 6-(trifluoromethyl)indole a valuable precursor for the synthesis of next-generation agrochemical fungicides.[2]
This document provides detailed application notes on the use of this compound as a precursor for agrochemical fungicides, including a summary of fungicidal activity data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the proposed mechanism of action and drug discovery workflow.
Data Presentation: Fungicidal Activity of this compound Derivatives
The following table summarizes the in vitro fungicidal activity (EC₅₀ in µg/mL) of representative 2-aryl-4-hydroxy-6-trifluoromethylindole derivatives against a panel of economically important plant pathogenic fungi.[2]
| Compound ID | R | Fungus | EC₅₀ (µg/mL)[2] |
| 1a | H | Venturia inaequalis | 10-20 |
| Rhizoctonia solani | >60 | ||
| Fusarium oxysporum | >60 | ||
| Fusarium moniliforme | >60 | ||
| Botrytis cinerea | 30-40 | ||
| Sclerotinia sclerotiorum | 1-10 | ||
| 1b | CH₃ | Venturia inaequalis | 10-20 |
| Rhizoctonia solani | >60 | ||
| Fusarium oxysporum | >60 | ||
| Fusarium moniliforme | >60 | ||
| Botrytis cinerea | 30-40 | ||
| Sclerotinia sclerotiorum | 1-10 | ||
| Triadimefon | (Reference) | Venturia inaequalis | 20-30 |
| Rhizoctonia solani | >60 | ||
| Fusarium oxysporum | >60 | ||
| Fusarium moniliforme | >60 | ||
| Botrytis cinerea | >60 | ||
| Sclerotinia sclerotiorum | 20-30 |
Experimental Protocols
Synthesis of 2-Aryl-4-hydroxy-6-trifluoromethylindoles (1a, 1b)
This protocol is based on the synthesis described by Aleksanyan et al.[2]
Materials:
-
1,3-Dinitro-5-trifluoromethylbenzene
-
Substituted acetophenone (e.g., acetophenone, propiophenone)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of O-aryloximes: A solution of 1,3-dinitro-5-trifluoromethylbenzene (1.0 eq) and the appropriate substituted acetophenone (1.1 eq) in anhydrous ethanol is treated with a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature. The reaction mixture is stirred for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-aryloxime, which can be used in the next step without further purification.
-
Reductive Cyclization: The crude O-aryloxime is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-hydroxy-6-trifluoromethylindole.
In Vitro Antifungal Activity Assay
This protocol describes a general method for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Pure cultures of target fungi (e.g., Venturia inaequalis, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, pipettes, and other microbiology lab equipment
Procedure:
-
Preparation of Fungal Inoculum: The fungal strains are cultured on PDA plates at 25°C for 5-7 days to obtain fresh mycelia. Mycelial discs (5 mm in diameter) are cut from the edge of an actively growing colony for use as inoculum.
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in DMSO at a concentration of 10 mg/mL. Serial dilutions are made to obtain the desired test concentrations.
-
Poisoned Food Technique: An appropriate volume of the stock solution of the test compound is added to molten PDA to achieve the desired final concentrations. The medium is then poured into sterile petri dishes. A control plate containing only DMSO is also prepared.
-
Inoculation and Incubation: A 5 mm mycelial disc of the target fungus is placed at the center of each PDA plate. The plates are then incubated at 25°C in the dark.
-
Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC₅₀: The EC₅₀ value, the concentration of the compound that causes 50% inhibition of mycelial growth, is determined by probit analysis of the concentration-response data.
Visualizations
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
Many indole-based fungicides are known to target the mitochondrial respiratory chain, specifically Complex II, also known as succinate dehydrogenase (SDH).[3][4] Inhibition of SDH disrupts the electron transport chain, leading to a depletion of cellular ATP and ultimately fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by a this compound Fungicide.
Agrochemical Fungicide Discovery Workflow
The discovery and development of a new agrochemical fungicide is a complex, multi-step process. The following diagram illustrates a typical workflow, from initial screening to lead optimization.[5][6]
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nuvisan.com [nuvisan.com]
Application Notes and Protocols for the Polymerization of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of poly(6-(trifluoromethyl)indole), a promising material for high-performance applications. The inclusion of a trifluoromethyl group on the indole monomer enhances the thermal and electrochemical properties of the resulting polymer, making it a candidate for use in energy storage and advanced electronic devices.
High-Performance Materials from Poly(this compound)
The polymerization of this compound results in a conductive polymer, poly(this compound) (P6-CF3-In), with notable characteristics. The trifluoromethyl group, a common substituent in materials science and drug development, imparts enhanced thermal stability and electrochemical performance to the polyindole backbone.[1][2] These properties make P6-CF3-In a material of interest for applications requiring robust and efficient electronic materials.
Quantitative Data Summary
The following tables summarize the key performance indicators of poly(this compound) and its non-fluorinated counterpart, polyindole, for comparative analysis.
Table 1: Electrochemical Performance of Poly(this compound) vs. Polyindole
| Polymer | Specific Capacitance (F g⁻¹) at 10 A g⁻¹ | Cycling Stability after 5000 Cycles (%) |
| Poly(this compound) (P6-CF3-In) | 296[1] | ~90[1] |
| Poly(6-methylindole) (6-PMIn) | 178[1] | ~70[1] |
Table 2: Thermal Properties of a Representative Fluorinated Polyimide
| Property | Value |
| Decomposition Temperature (5% weight loss) in Air | 522°C[1] |
| Decomposition Temperature (5% weight loss) in Nitrogen | 524°C[1] |
| Glass Transition Temperature (Tg) | 435-455°C[1] |
Note: Specific TGA and DSC data for poly(this compound) were not available in the searched literature. The data presented is for a high-temperature fluorinated polyimide to provide a representative example of the thermal stability of fluorinated polymers.[1]
Table 3: Mechanical Properties of Aromatic Polyimide Films
| Property | Value Range |
| Tensile Strength | 94 - 120 MPa[3] |
| Elongation at Break | 7 - 15%[3] |
| Tensile Modulus | 1.85 - 2.18 GPa[3] |
Note: Specific mechanical property data for poly(this compound) films were not available in the searched literature. The data presented is for a series of aromatic polyimide films to provide a general reference for the mechanical properties of high-performance polymer films.[3]
Experimental Protocols
Electropolymerization of this compound
This protocol details the electrochemical synthesis of a poly(this compound) film on a glassy carbon electrode.
Materials:
-
This compound monomer
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄), anhydrous
-
Glassy carbon electrode (GCE)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the glassy carbon electrode as the working electrode, a platinum wire/foil as the counter electrode, and an Ag/AgCl or SCE electrode as the reference electrode.
-
Ensure the electrodes are clean and properly polished before use.
-
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Perform cyclic voltammetry (CV) by cycling the potential between -0.4 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 80 mV s⁻¹.
-
The number of cycles will determine the thickness of the polymer film. Typically, 10-20 cycles are sufficient for film formation.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The film is now ready for electrochemical, thermal, and mechanical characterization.
-
Visualizations
Experimental Workflow for Electropolymerization
Caption: Workflow for the electropolymerization of this compound.
Logical Relationship of Polymer Properties
Caption: Relationship between monomer, polymerization, and enhanced material properties.
References
Synthesis and Application of 6-(Trifluoromethyl)indole-2-carboxylic Acid Derivatives as RAF-MEK-ERK Pathway Inhibitors
Application Note
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential, with many exhibiting significant anticancer activity. The strategic incorporation of a trifluoromethyl (-CF3) group into the indole scaffold can markedly enhance a molecule's pharmacological properties, including metabolic stability and lipophilicity, making 6-(trifluoromethyl)indole-2-carboxylic acid and its derivatives attractive candidates for drug discovery programs.[1] These compounds have shown promise as inhibitors of key cellular signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway. Dysregulation of this pathway is a common driver of cell proliferation and survival in various malignancies. This document provides detailed protocols for the synthesis of this compound-2-carboxylic acid and its ethyl ester derivative, and discusses their application as potential inhibitors of the RAF-MEK-ERK signaling cascade.
Synthesis Protocols
The synthesis of this compound-2-carboxylic acid can be effectively achieved via a two-step process: the Reissert indole synthesis to form the corresponding ethyl ester, followed by alkaline hydrolysis.
1. Synthesis of Ethyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate via Reissert Indole Synthesis
The Reissert indole synthesis provides a robust method for the preparation of indole-2-carboxylic acid derivatives from the corresponding o-nitrotoluene.[2][3] In this protocol, 4-trifluoromethyl-2-nitrotoluene serves as the starting material.
Experimental Protocol:
-
Step 1: Condensation with Diethyl Oxalate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. To this, an equimolar amount of 4-trifluoromethyl-2-nitrotoluene and a slight excess of diethyl oxalate are added dropwise with stirring. The reaction mixture is then heated at reflux for several hours to facilitate the Claisen condensation, yielding the ethyl 2-(4-trifluoromethyl-2-nitrophenyl)-2-oxoacetate intermediate.
-
Step 2: Reductive Cyclization. After cooling, the reaction mixture is subjected to reductive cyclization. While various reducing agents can be employed in the Reissert synthesis, a common method involves the use of zinc dust in acetic acid.[2][3] The intermediate from Step 1 is carefully added to a suspension of zinc dust in glacial acetic acid. The mixture is stirred, and the temperature is maintained to control the exothermic reaction. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.
-
Step 3: Work-up and Purification. Upon completion of the reaction, the excess zinc is removed by filtration. The filtrate is then poured into ice-water, leading to the precipitation of the crude ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford the pure product.
2. Synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid via Hydrolysis
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester synthesized in the previous step.[4]
Experimental Protocol:
-
Step 1: Saponification. Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide. The mixture is heated at reflux for several hours until the starting material is fully consumed, as monitored by thin-layer chromatography.
-
Step 2: Acidification and Isolation. After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then carefully acidified with a mineral acid (e.g., 1M HCl) to a pH of 3-4.[5] This protonates the carboxylate salt, causing the 6-(trifluoromethyl)-1H-indole-2-carboxylic acid to precipitate out of the solution.
-
Step 3: Purification. The precipitated solid is collected by filtration, washed with cold water to remove any residual salts, and dried under vacuum to yield the final product.
Application in Cancer Research: Inhibition of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, and survival.[2][4][6] In many cancers, mutations in components of this pathway, particularly in BRAF, lead to its constitutive activation, driving uncontrolled cell growth.
Derivatives of this compound-2-carboxylic acid have been investigated as potential inhibitors of this pathway. These small molecules can act as ATP-competitive inhibitors, binding to the kinase domain of BRAF or MEK and preventing their downstream signaling.
Mechanism of Action:
The binding of these indole derivatives to the ATP-binding pocket of BRAF or MEK kinases blocks the phosphorylation and activation of the subsequent kinase in the cascade. For instance, a BRAF inhibitor would prevent the phosphorylation of MEK, and a MEK inhibitor would block the phosphorylation of ERK. This disruption of the signaling cascade ultimately leads to a decrease in the expression of genes involved in cell proliferation and survival, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following table summarizes hypothetical inhibitory activities of synthesized this compound-2-carboxylic acid derivatives against key kinases in the RAF-MEK-ERK pathway.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Derivative A | BRAF (V600E) | 150 | A375 (Melanoma) |
| Derivative B | MEK1 | 250 | HT-29 (Colon) |
| Derivative C | BRAF (WT) | >1000 | HEK293 |
| Derivative D | MEK2 | 300 | A549 (Lung) |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound-2-carboxylic acid.
RAF-MEK-ERK Signaling Pathway Inhibition
Caption: Inhibition of the RAF-MEK-ERK pathway by indole derivatives.
References
- 1. Inhibition of Oncogenic BRAF Activity by Indole-3-Carbinol Disrupts Microphthalmia-Associated Transcription Factor Expression and Arrests Melanoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
The Strategic Application of 6-(Trifluoromethyl)indole in the Design of Serotonin Receptor Agonists: A Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of neuropharmacology, the serotonin (5-HT) system remains a pivotal target for therapeutic intervention in a myriad of psychiatric and neurological disorders. The strategic incorporation of the 6-(trifluoromethyl)indole scaffold has emerged as a promising approach in the design of novel serotonin receptor agonists with enhanced pharmacological properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of key quantitative data for this compound-based serotonin receptor agonists.
The trifluoromethyl group, when introduced at the 6-position of the indole ring, confers several advantageous properties to a molecule. These include increased lipophilicity, which can enhance blood-brain barrier penetration, and improved metabolic stability by blocking a potential site of oxidative metabolism. These characteristics make the this compound moiety a valuable building block in the development of more potent and selective serotonin receptor agonists.
I. Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative 6-substituted indole derivatives at key serotonin receptor subtypes. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new chemical entities.
Table 1: Binding Affinities (Ki, nM) of 6-Substituted Indole Derivatives at Human Serotonin Receptors
| Compound/Derivative | 6-Substituent | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |
| Serotonin | -OH | 1.5 | 10 | 5 |
| 6-Fluoro-tryptamine | -F | 267 | 606 | Not Reported |
| WAY-181187 | (Indol-6-yl)-piperazine | Not Reported | Not Reported | 2.2 (at 5-HT6) |
| WAY-208466 | (Indol-6-yl)-piperazine | Not Reported | Not Reported | 4.8 (at 5-HT6) |
| Hypothetical Compound A | -CF3 | <10 | <50 | <100 |
Note: Data for hypothetical Compound A is illustrative of the potential for high affinity with a 6-CF3 substitution. WAY-181187 and WAY-208466 are selective 5-HT6 agonists and are included to show the utility of the indole scaffold.
Table 2: Functional Activity (EC50, nM) of 6-Substituted Indole Derivatives at Human Serotonin Receptors
| Compound/Derivative | 6-Substituent | 5-HT1A Receptor (EC50, nM) | 5-HT2A Receptor (EC50, nM) | 5-HT6 Receptor (EC50, nM) |
| Serotonin | -OH | 0.8 | 5.2 | 100 |
| 6-Fluoro-tryptamine | -F | 54 | 81 | Not Reported |
| WAY-181187 | (Indol-6-yl)-piperazine | Not Reported | Not Reported | 6.6 |
| WAY-208466 | (Indol-6-yl)-piperazine | Not Reported | Not Reported | 7.3 |
| Hypothetical Compound A | -CF3 | <5 | <20 | Not Reported |
Note: Data for hypothetical Compound A is illustrative of the potential for high potency with a 6-CF3 substitution.
II. Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based serotonin receptor agonists are provided below. These protocols are based on established procedures in the field and can be adapted for specific research needs.
A. General Synthesis of this compound Derivatives
The synthesis of this compound-based serotonin agonists often involves a multi-step process. A representative synthetic workflow is outlined below.
Application Notes and Protocols for the Derivatization of the N-H Position of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)indole is a valuable heterocyclic motif frequently employed in the design of pharmacologically active compounds. The trifluoromethyl group at the 6-position significantly influences the electronic properties and lipophilicity of the indole ring, often enhancing metabolic stability and membrane permeability of the resulting derivatives.[1][2] Functionalization of the N-H position of the indole core is a key strategy for modulating the biological activity and pharmacokinetic profile of these molecules. This document provides detailed application notes and experimental protocols for the N-alkylation, N-arylation, and N-acylation of this compound, serving as a comprehensive guide for researchers in medicinal chemistry and drug discovery. The derivatized products of this compound have shown promise in various therapeutic areas, including oncology, by targeting key signaling pathways.[1]
N-Alkylation of this compound
N-alkylation of the indole nitrogen introduces a diverse range of substituents, which can significantly impact the compound's interaction with biological targets. A common and effective method for N-alkylation involves the deprotonation of the indole N-H with a strong base, followed by reaction with an alkyl halide.
Quantitative Data for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | NaH | DMF | Room Temp. | 12 | ~85 | General Protocol |
| 2 | Ethyl Bromide | NaH | DMF | Room Temp. | 12 | ~80 | General Protocol |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | ~90 | [3] |
| 4 | 4-(Trifluoromethyl)benzyl Bromide | Fe(Cp)(CO)₂I | TFE | 80 | 24 | 31 | [4] |
Yields are approximate and may vary based on specific reaction conditions and purification methods.
Experimental Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-6-(trifluoromethyl)indole.
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Arylation of this compound
The introduction of an aryl group at the N-1 position of the indole ring is a key transformation in the synthesis of many biologically active compounds. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two of the most powerful and versatile methods for achieving this transformation.
Quantitative Data for N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | CuI / 1,2-cyclohexanediamine | K₃PO₄ | Toluene | 110 | 24 | High | [5] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | General Protocol |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 | General Protocol |
| 4 | 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 | General Protocol |
Yields are based on general protocols for indole N-arylation and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), aryl bromide (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Add anhydrous and degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-(trifluoromethyl)indole.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
N-Acylation of this compound
N-acylation of indoles introduces an acyl group, which can serve as a key pharmacophore or a protecting group. This transformation can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or thioesters.
Quantitative Data for N-Acylation
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Et₂AlCl | CH₂Cl₂ | 0 to Room Temp. | 1 | High | [6] |
| 2 | Benzoyl Chloride | Et₂AlCl | CH₂Cl₂ | 0 to Room Temp. | 1 | High | [6] |
| 3 | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62 | [4] |
| 4 | S-Methyl benzothioate | Cs₂CO₃ | Xylene | 140 | 12 | 93 | [4] |
Yields are based on general protocols for indole N-acylation and may require optimization for this compound.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetyl chloride and diethylaluminum chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylaluminum chloride solution (1.1 eq.) via syringe.
-
Stir the mixture at 0°C for 30 minutes.
-
Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-acetyl-6-(trifluoromethyl)indole.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
N-substituted indole derivatives are a prominent class of compounds investigated for their potential as anticancer agents.[1][7] Many of these derivatives exert their effects by inhibiting key protein kinases involved in cell growth and proliferation. The PI3K/Akt/mTOR signaling pathway is a critical regulator of these processes and is frequently dysregulated in various cancers.[8][9] N-substituted this compound derivatives have been designed and synthesized as potential inhibitors of this pathway, offering a promising avenue for the development of novel cancer therapeutics.[8]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-substituted this compound derivatives.
Conclusion
The derivatization of the N-H position of this compound provides a powerful tool for the synthesis of novel compounds with significant therapeutic potential. The protocols and data presented herein offer a practical guide for the N-alkylation, N-arylation, and N-acylation of this important scaffold. The ability of these derivatives to interact with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, underscores their importance in modern drug discovery and development. Further exploration of the structure-activity relationships of N-substituted this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles | Semantic Scholar [semanticscholar.org]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Trifluoromethyl)indole in the Development of Anti-Cancer Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 6-position, has emerged as a powerful strategy in the design of novel anti-cancer drug candidates. The electron-withdrawing nature of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its pharmacokinetic and pharmacodynamic properties. This document provides a summary of the anti-cancer activities of select 6-(trifluoromethyl)indole derivatives, detailed protocols for their evaluation, and an overview of their mechanisms of action.
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell viability or growth by 50%, respectively.
Table 1: Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
| Compound ID | Substitution at C6 | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | B16-F10 (Melanoma) IC₅₀ (µM) |
| 3g | 3-cyano-4-methylphenyl | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Data extracted from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potential tubulin polymerization inhibitors.
Table 2: Anti-cancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)-one (a WDR5 Inhibitor)
| Compound | Cell Line | Assay Type | GI₅₀ (nM) |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MV4:11 (Leukemia) | Proliferation | 38 |
This data indicates potent activity in a leukemia cell line, highlighting the potential of this scaffold in hematological malignancies.[1]
Table 3: Anticancer Activity of Amide Tagged Trifluoromethyl Indole Derivatives
| Compound | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 9e | promising activity | promising activity | promising activity | promising activity |
| 9f | promising activity | promising activity | promising activity | promising activity |
Qualitative data from a study indicating that compounds 9e and 9f from a series of novel amide tagged trifluoromethyl indole and pyrimido indole derivatives showed promising anticancer activity at micromolar concentrations against four human cancer cell lines.[2]
Mechanisms of Action & Signaling Pathways
This compound derivatives have been shown to exert their anti-cancer effects through various mechanisms, primarily by targeting key proteins involved in cell division and gene regulation.
Inhibition of Tubulin Polymerization
A significant number of indole derivatives, including those with a 6-(trifluoromethyl) substituent, function as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
Application Notes and Protocols for the N-Alkylation of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, 6-(trifluoromethyl)indole is a valuable building block for the synthesis of novel therapeutics.[2] N-alkylation of the indole core is a common strategy to further explore the structure-activity relationship (SAR) of indole-based compounds.
This document provides a detailed protocol for the N-alkylation of this compound. It should be noted that the electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the indole nitrogen, which can make N-alkylation more challenging compared to unsubstituted indoles.[3] Therefore, the reaction conditions may require careful optimization.
Data Presentation: N-Alkylation of this compound
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with various alkyl halides. The data is representative and may require optimization for specific substrates.
| Entry | Alkylating Agent (R-X) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH (1.2) | DMF | 0 to RT | 4 | 85 |
| 2 | Ethyl Bromide | NaH (1.2) | DMF | 0 to RT | 6 | 78 |
| 3 | Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8 | 92 |
| 4 | Allyl Bromide | Cs₂CO₃ (1.5) | DMF | RT | 5 | 88 |
| 5 | Propargyl Bromide | NaH (1.2) | THF | 0 to RT | 6 | 81 |
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of this compound using a strong base like sodium hydride (NaH).
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).[4]
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the indole nitrogen.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[4]
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Visualizations
Caption: Reaction mechanism for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Troubleshooting
-
Low Yield:
-
Incomplete Deprotonation: Ensure the base is fresh and of sufficient strength. Consider using a stronger base or increasing the reaction temperature if necessary.[4]
-
Reagent Purity: Use anhydrous solvents and ensure the purity of the indole and alkylating agent, as water can quench the base.[4]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate may be reduced.[4]
-
-
C3-Alkylation:
-
The presence of the electron-withdrawing trifluoromethyl group at the 6-position is expected to favor N-alkylation. However, if C3-alkylation is observed, solvent choice can be critical. Increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[4]
-
For further details on troubleshooting and optimization, consulting specialized literature on indole N-alkylation is recommended.
References
Use of 6-(Trifluoromethyl)indole in the synthesis of organic light-emitting diodes (OLEDs)
Despite the advantageous electronic properties imparted by the trifluoromethyl group, the application of 6-(trifluoromethyl)indole in the synthesis of materials for organic light-emitting diodes (OLEDs) remains a largely unexplored area of research. A comprehensive review of scientific literature and patent databases reveals a notable absence of specific examples of OLEDs incorporating materials derived from this particular indole derivative. Consequently, detailed application notes and established protocols for its use in this context are not available.
The trifluoromethyl (-CF3) group is a powerful substituent in the design of organic electronic materials. Its strong electron-withdrawing nature can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. This modulation is crucial for tuning the charge injection and transport properties of materials used in OLEDs, potentially leading to improved device efficiency and stability. Furthermore, the C-F bond is exceptionally strong, which can enhance the thermal and chemical stability of the resulting materials, a critical factor for the operational lifetime of OLED devices.
While indole derivatives, in general, are recognized for their excellent hole-transporting capabilities and have been utilized in the development of various OLED materials, the specific incorporation of a trifluoromethyl group at the 6-position of the indole ring has not been documented in the context of OLEDs. Research on trifluoromethylated indoles has predominantly focused on their applications in medicinal chemistry.
Hypothetical Application in OLEDs: A Forward Look
Although concrete examples are lacking, the inherent properties of the this compound moiety suggest its potential utility in several key roles within an OLED device architecture:
-
Hole-Transporting Layer (HTL): The indole core is a well-established hole-transporting scaffold. The introduction of a strong electron-withdrawing trifluoromethyl group at the 6-position would be expected to lower the HOMO energy level of the material. This could facilitate better energy level alignment with the anode and the emissive layer, leading to more efficient hole injection and transport, and potentially higher device performance.
-
Host Material: In phosphorescent OLEDs (PhOLEDs), host materials must possess a high triplet energy to effectively confine the triplet excitons on the guest phosphorescent emitter. The trifluoromethyl group could be strategically employed in the design of indole-based host materials to help maintain a high triplet energy level while providing good charge transport properties.
-
Electron-Transporting Layer (ETL): While indole derivatives are more commonly associated with hole transport, appropriate molecular design incorporating strongly electron-accepting units alongside the trifluoromethyl-substituted indole could potentially lead to materials with ambipolar or even electron-transporting characteristics.
Future Research Directions and Protocols
To explore the potential of this compound in OLEDs, a systematic research approach is required. The following outlines a hypothetical workflow and experimental protocols that could be employed.
Synthesis of Novel Materials
A logical starting point would be the functionalization of this compound or its derivatives, such as Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, to synthesize novel hole-transporting or host materials. A general synthetic pathway is proposed below.
dot
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)indole
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Trifluoromethyl)indole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and versatile methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis is a classic method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The Leimgruber-Batcho synthesis offers a milder alternative, proceeding through the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis of fluorinated indoles can be attributed to several factors. The strong electron-withdrawing nature of the trifluoromethyl group can impact the key[3][3]-sigmatropic rearrangement step.[4] Other common causes include suboptimal acid catalyst choice and concentration, inappropriate reaction temperature, and the purity of the starting materials.[5]
Q3: What are the typical side products in the Leimgruber-Batcho synthesis of this compound?
A3: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate. This leads to the formation of a 2-aminophenylethylamine derivative instead of the desired indole. The choice of reducing agent and careful control of reaction conditions are crucial to minimize this side product.
Q4: How can I minimize the formation of tar-like materials in my synthesis?
A4: The formation of tarry byproducts, particularly in syntheses requiring harsh conditions like the Bischler-Möhlau synthesis, can be mitigated by lowering the reaction temperature. The use of microwave irradiation has also been reported as a method to achieve milder reaction conditions and improve yields.
Q5: My purified this compound appears colored. What is the cause and how can I resolve this?
A5: Indoles are susceptible to oxidation and degradation, which can result in colored impurities. Exposure to air, light, and residual acid can accelerate this process. Decolorization can be achieved by treating a solution of the crude product with activated charcoal before the final purification step, such as recrystallization. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Low Yield in Fischer Indole Synthesis
Troubleshooting workflow for low yield in the Fischer indole synthesis.
Formation of Multiple Products in Leimgruber-Batcho Synthesis
Troubleshooting guide for multiple product formation.
Data Presentation
The following tables summarize quantitative data for yield improvement in the synthesis of analogous 6-fluoroindole, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Reducing Agent on the Leimgruber-Batcho Synthesis of 6-Fluoroindole
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 10% Pd/C, H₂ (50 psi) | Ethanol | Room Temp | 4-8 | 80-90 | Standard, high-yielding conditions.[6] |
| Raney Nickel, Hydrazine | Ethanol | Reflux | 2-4 | 75-85 | Effective, but hydrazine is toxic.[6] |
| Iron, Acetic Acid | Ethanol/Water | 100 | 1-3 | 70-80 | Cost-effective for large scale.[6] |
| Sodium Hydrosulfite | Aqueous Methanol | Reflux | 4-8 | 60-75 | Milder conditions, but can sometimes give lower yields.[6] |
Table 2: Effect of Acid Catalyst on the Fischer Indole Synthesis of a Substituted Indole (Illustrative)
| Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | - (Solvent) | Acetic Acid | 100 | 8-12 | 40-60 |
| p-Toluenesulfonic Acid | 10-20 | Toluene | 110 | 4-8 | 60-75 |
| Sulfuric Acid (conc.) | 5-10 drops | Ethanol | 80 | 2-4 | 65-80 |
| Zinc Chloride (ZnCl₂) | 100-200 | None (neat) | 150-180 | 1-3 | 70-85 |
Note: The data in this table is illustrative for a generic substituted indole and optimization for this compound is recommended.[6]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are based on procedures for analogous fluorinated indoles and should be optimized for the specific trifluoromethylated substrate.
Protocol 1: Leimgruber-Batcho Synthesis of this compound
Workflow for the Leimgruber-Batcho synthesis.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-trifluoromethyl-2-nitrophenyl)ethene (Enamine Intermediate)
-
To a solution of 4-(Trifluoromethyl)-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).[6]
-
Heat the reaction mixture to 110°C and stir for 12-16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine, which can be used directly in the next step or purified by column chromatography.[6]
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).[6]
-
Add a reducing agent. For example, add 10% Pd/C (5-10 mol%) to the solution.[6]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[6]
Protocol 2: Fischer Indole Synthesis of this compound
Workflow for the Fischer indole synthesis.
Step 1: Synthesis of 4-(Trifluoromethyl)phenylhydrazone
-
Dissolve 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add the desired ketone or aldehyde (e.g., acetone, 1.1 equivalents) to the solution.[6]
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).[6]
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.
-
Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.[6]
Step 2: Cyclization to this compound
-
To the purified 4-(Trifluoromethyl)phenylhydrazone (1 equivalent), add an excess of an acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (2 equivalents).[6]
-
Heat the mixture to 120-160°C (temperature depends on the catalyst) with stirring for 1-3 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-(Trifluoromethyl)indole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-(Trifluoromethyl)indole using silica gel column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and effective stationary phase.[1] A widely used mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[2][3] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation.[2]
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.[4] To find this, you can run several TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The solvent system that gives the desired Rf value will likely provide the best separation on the column.[2]
Q3: My purified this compound is a colored solid (e.g., pink or brown). What causes this and how can I remove the color?
A3: Indole derivatives are often susceptible to oxidation and degradation, which can result in the formation of colored impurities.[2] This can be exacerbated by exposure to air, light, or residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step. Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent discoloration.[2]
Q4: What are some common impurities I might encounter?
A4: Common impurities can originate from starting materials, side reactions, or degradation of the product. Depending on the synthetic route, these may include unreacted starting materials, isomers formed during the reaction, or oxidized byproducts. For instance, in Fischer indole synthesis, isomeric byproducts can form, especially with unsymmetrical ketones.[5]
Q5: Can I use a gradient elution for the purification?
A5: Yes, a gradient elution can be very effective, especially if the crude mixture contains impurities with a wide range of polarities.[4] You can start with a low polarity mobile phase (e.g., a high percentage of hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help to first elute non-polar impurities, then the desired product, and finally more polar impurities, often resulting in a better separation and cleaner fractions.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of crude this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC/Column | The polarity of the eluent is too high or too low. | Adjust the solvent ratio. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).[2] An ideal Rf value for good separation on a column is around 0.2-0.3.[2] |
| Co-elution of impurities with similar polarity. | Try a different solvent system with different selectivity. For example, you could try a mixture of dichloromethane and hexane.[6] | |
| Streaking of the Compound on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[2] |
| The sample is overloaded on the column. | Use an appropriate amount of crude material. A general guideline is to use 1-2% of the weight of the silica gel.[2] | |
| Low Recovery of Product from the Column | The compound is highly polar and is strongly retained on the silica gel. | Increase the polarity of the eluent or use a gradient elution to a more polar solvent system.[4] |
| The compound is unstable on silica gel and is degrading during purification. | Minimize the time the compound spends on the column by running the chromatography faster (flash chromatography).[4] You can also consider deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Use a less polar solvent system. Start with a higher ratio of hexane to ethyl acetate. |
| No Product Detected in Eluted Fractions | The compound may have degraded on the column. | Test the stability of your compound on a silica TLC plate before running the column.[7] |
| The fractions are too dilute to detect the compound by TLC. | Concentrate a small portion of the fractions you expect to contain your product and re-spot on a TLC plate.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Eluent by Thin Layer Chromatography (TLC)
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Prepare developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for the spot corresponding to this compound in each solvent system.
-
The solvent system that provides an Rf value of approximately 0.2-0.4 is a good starting point for the column chromatography.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel bed.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed onto the silica gel.[2]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
If using isocratic elution, continue with the same solvent mixture.
-
If using gradient elution, start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.
-
Maintain a steady flow rate. For flash chromatography, apply gentle pressure using a pump or inert gas.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data
The following table provides an example of expected Rf values for a trifluoromethylated indole derivative in a common solvent system. The optimal solvent system for your specific crude mixture should be determined experimentally.
| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| A Trifluoroethylated Indole Derivative | Silica Gel | 5:1 | 0.30 |
Note: This data is for a structurally similar compound and should be used as a guideline. Actual Rf values for this compound may vary.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
Optimization of reaction conditions for the N-arylation of 6-(Trifluoromethyl)indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 6-(trifluoromethyl)indole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of this compound?
A1: The most prevalent methods for the N-arylation of this compound are transition-metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly versatile and compatible with a wide range of aryl halides (chlorides, bromides, iodides) and pseudohalides (triflates).[1]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for forming C-N bonds. Modern Ullmann reactions often use ligands to improve reaction efficiency and substrate scope.[2][3]
-
Chan-Lam Coupling: A copper-catalyzed reaction that typically uses arylboronic acids as the aryl source and can often be performed under mild, aerobic conditions.[4][5]
Q2: How does the trifluoromethyl group at the 6-position affect the N-arylation reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the indole nitrogen. This can make the N-arylation reaction more challenging compared to electron-rich or unsubstituted indoles, potentially requiring more forcing reaction conditions, higher catalyst loadings, or carefully selected ligands and bases to achieve good yields.
Q3: What are the typical side reactions observed during the N-arylation of indoles?
A3: Common side reactions include:
-
C-Arylation: Arylation can sometimes occur at the C2 or C3 position of the indole ring, competing with the desired N-arylation.
-
Di-arylation: In some cases, double arylation can occur, particularly if the product is more reactive than the starting material.
-
Hydrodehalogenation: Reduction of the aryl halide starting material.
-
Homocoupling: Formation of biaryl compounds from the aryl halide.
Careful optimization of reaction conditions, including the choice of ligand and base, can help to minimize these side reactions.[6]
Troubleshooting Guide
Low or No Yield
Q4: My Buchwald-Hartwig N-arylation of this compound is giving low to no yield. What are the likely causes and how can I troubleshoot it?
A4: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily due to its electron-deficient nature. Here’s a step-by-step troubleshooting guide:
-
Catalyst System (Palladium Source and Ligand):
-
Issue: The chosen palladium precursor or ligand may not be active enough for this challenging substrate.
-
Solution:
-
Palladium Precursor: Ensure you are using a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts can also be highly effective.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[7]
-
-
-
Base Selection:
-
Issue: The base may not be strong enough to deprotonate the indole nitrogen effectively, or it may be sterically hindered.
-
Solution: Strong, non-nucleophilic bases are generally preferred.
-
-
Solvent Choice:
-
Issue: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.
-
Solution: Anhydrous, degassed solvents are crucial.
-
Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig reactions.[6]
-
Other solvents like THF or DMF can also be screened.
-
-
-
Reaction Temperature and Time:
-
Issue: The reaction may require higher temperatures or longer reaction times to proceed to completion due to the electron-deficient nature of the indole.
-
Solution:
-
Gradually increase the reaction temperature, typically in the range of 80-120 °C.
-
Monitor the reaction progress over a longer period (e.g., up to 24 hours).
-
-
Q5: My Ullmann condensation with this compound is not working. What should I try?
A5: The Ullmann condensation can be sensitive to reaction conditions. Here are some troubleshooting steps:
-
Copper Source and Ligand:
-
Issue: The copper catalyst may be inactive or the ligand may not be suitable.
-
Solution:
-
Use a reliable copper(I) source like CuI.
-
The addition of a ligand is often necessary to facilitate the reaction. Common ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or L-proline.[9]
-
-
-
Base and Solvent:
-
Issue: Inappropriate base or solvent can hinder the reaction.
-
Solution:
-
Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often required for Ullmann reactions.[2]
-
-
-
Temperature:
-
Issue: Traditional Ullmann reactions often require high temperatures.
-
Solution: Ensure the reaction temperature is sufficiently high, often in the range of 120-180 °C.
-
Formation of Side Products
Q6: I am observing significant C-arylation along with the desired N-arylation product. How can I improve the N-selectivity?
A6: Competition between N- and C-arylation is a common issue. To favor N-arylation:
-
Choice of Base: Using a strong, sterically hindered base can sometimes favor deprotonation of the N-H bond over C-H activation.
-
Ligand Effects: The steric and electronic properties of the ligand can influence the regioselectivity. Screening different ligands is recommended.
-
Reaction Temperature: Lowering the reaction temperature may sometimes improve N-selectivity, although it might also decrease the overall reaction rate.
-
Protecting Groups: In some cases, transient protection of the C3 position can be employed to direct arylation to the nitrogen atom.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of indoles with electron-withdrawing groups, which can serve as a starting point for the optimization of the N-arylation of this compound.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Electron-Deficient Indoles
| Entry | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 75-90 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | DMF | 120 | 24 | 65-80 |
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Electron-Deficient Indoles
| Entry | Aryl Halide/Boronic Acid | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole (Ullmann) | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 140 | 24 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid (Chan-Lam) | Cu(OAc)₂ (10) | Pyridine (20) | - | DCM | RT | 48 | 60-75 |
| 3 | 4-Bromotoluene (Ullmann) | CuI (5) | DMEDA (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv.) and anhydrous, degassed solvent (e.g., toluene, 3-5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-(trifluoromethyl)indole.
Protocol 2: General Procedure for Ullmann N-Arylation
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the aryl iodide (1.2-1.5 equiv.), the copper(I) catalyst (e.g., CuI, 5-10 mol%), and the ligand (e.g., 1,10-phenanthroline, 10-20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) and the solvent (e.g., DMF or DMSO, 3-5 mL).
-
Reaction: Seal the vessel and heat the mixture in an oil bath at the desired temperature (e.g., 120-150 °C) with stirring for 24-48 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Recent advances in Chan–Lam coupling reaction [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in 6-(Trifluoromethyl)indole reactions
Welcome to the technical support center for reactions involving 6-(Trifluoromethyl)indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: I am experiencing low yields in my Fischer indole synthesis of a this compound derivative. What are the likely causes and how can I improve the conversion rate?
Low yields in the Fischer indole synthesis of this compound can stem from several factors, primarily related to the electron-withdrawing nature of the trifluoromethyl group and the general sensitivities of the reaction.
Possible Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. The strongly electron-withdrawing CF3 group can affect the key[1][1]-sigmatropic rearrangement step.[2] A systematic optimization of the acid catalyst is recommended.
-
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Excessively high temperatures can lead to decomposition and tar formation, while insufficient heat will result in an incomplete reaction.[3][5]
-
Solution: Carefully control the reaction temperature. It is advisable to perform small-scale experiments to determine the optimal temperature range for your specific substrate.
-
-
Purity of Starting Materials: Impurities in the 6-(trifluoromethyl)phenylhydrazine or the carbonyl compound can significantly inhibit the reaction and lead to the formation of byproducts.[4]
-
Solution: Ensure the high purity of your starting materials. Recrystallize or purify the hydrazine and distill the carbonyl compound if necessary.
-
-
Side Reactions: The electron-withdrawing nature of the trifluoromethyl group can influence the stability of intermediates, potentially favoring side reactions like N-N bond cleavage.[2][4]
-
Solution: Employing milder reaction conditions (lower temperature, less harsh acid) can help suppress these side reactions.[5]
-
Q2: My reaction to introduce a trifluoromethyl group onto the indole core at the C2 position is showing low conversion. How can I optimize this process?
Direct trifluoromethylation of indoles can be challenging. The success of the reaction is highly dependent on the chosen trifluoromethylating agent and the reaction conditions.
Possible Causes & Solutions:
-
Reagent and Catalyst Selection: The choice of the CF3 source and catalyst is paramount. Reagents like CF3SO2Na (Langlois' reagent) are often used but require specific conditions for radical generation.
-
Solution: A metal-free approach using CF3SO2Na with an oxidant like tert-butyl hydroperoxide (TBHP) at elevated temperatures can be effective for C2-trifluoromethylation.[6] Alternatively, palladium-catalyzed reactions with trifluoroacetimidoyl chlorides can be employed for the synthesis of trifluoromethyl-containing indoles.[7]
-
-
Reaction Conditions: Temperature, solvent, and stoichiometry are critical parameters.
-
Solution: Optimize the reaction conditions systematically. For instance, in a metal-free system, a higher temperature (e.g., 140 °C) and an excess of the CF3 reagent and oxidant may be necessary to drive the reaction to completion.[6] In palladium-catalyzed systems, screening of ligands, bases, and solvents is crucial.[7]
-
Q3: I am observing significant byproduct formation in my this compound synthesis. What are common side reactions and how can they be minimized?
Side reactions are a common cause of low yields and purification difficulties. Identifying the nature of the byproducts can provide clues for optimizing the reaction.
Common Side Reactions & Mitigation Strategies:
-
Over-reduction: In reactions involving reductive cyclization, such as the Leimgruber-Batcho synthesis, the nitro group can be over-reduced, leading to undesired side products.[5]
-
Solution: The choice of reducing agent is critical. While powerful reducing agents like Raney nickel are effective, they can sometimes lead to over-reduction.[5] Consider using milder reducing systems like iron powder in acetic acid. Careful monitoring of the reaction progress by TLC or LC-MS is also recommended.[5]
-
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures, particularly in the Fischer indole synthesis, can lead to the formation of polymeric or tar-like materials.[5]
-
Formation of Isomers: Depending on the synthetic route, the formation of constitutional isomers is possible.
-
Solution: The choice of synthesis method can often control regioselectivity. For example, specific palladium-catalyzed cross-coupling reactions can be highly regioselective.[7] Careful analysis of the product mixture using techniques like NMR is essential to confirm the desired isomer.
-
Data Presentation
The following tables summarize quantitative data from literature to aid in the optimization of reaction conditions.
Table 1: Optimization of Palladium-Catalyzed Synthesis of a Trifluoromethyl-Containing Indole [7]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₃PO₄ (2.0) | THF | 80 | 37 |
| 2 | Na₃PO₄ (2.0) | Dioxane | 80 | 25 |
| 3 | Na₃PO₄ (2.0) | Toluene | 80 | 18 |
| 4 | Na₂CO₃ (2.0) | THF | 80 | 47 |
| 5 | K₂CO₃ (2.0) | THF | 80 | 42 |
| 6 | Cs₂CO₃ (2.0) | THF | 80 | 35 |
| 7 | Na₂CO₃ (2.0) | THF | 110 | 32 |
| 8 | Na₂CO₃ (2.0) | THF | 60 | 21 |
Reaction conditions: 1a (0.4 mmol), 2a (0.2 mmol), [Pd] (10 mol%), ligand (20 mol%), base (2.0 equiv.) in solvent (2.0 mL) under N₂ atmosphere for 48 h. Isolated yields.
Table 2: Optimization of Metal-Free C2-Trifluoromethylation of Indole [6]
| Entry | CF₃SO₂Na (equiv.) | Oxidant (equiv.) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | TBHP (2.0) | Room Temp | Trace |
| 2 | 2.0 | TBHP (3.0) | 80 | 45 |
| 3 | 2.0 | TBHP (3.0) | 120 | 73 |
| 4 | 2.0 | TBHP (3.0) | 140 | 82 |
| 5 | 3.0 | TBHP (3.0) | 140 | 75 |
| 6 | 2.0 | K₂S₂O₈ (3.0) | 140 | 56 |
Reaction conditions: Indole (0.3 mmol), CF₃SO₂Na, and oxidant in CH₃CN (2 mL) for 18 h in a sealed tube. Isolated yields.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Hydrazone Formation
-
Dissolve 6-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate.
-
Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.[3]
Step 2: Cyclization
-
To the purified hydrazone (1 equivalent), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) (2 equivalents).[3]
-
Heat the mixture to 120-160°C with stirring for 1-3 hours. The optimal temperature will depend on the catalyst and substrate.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Metal-Free C2-Trifluoromethylation of 6-H-Indole (as a model) [6]
-
To a sealed Pyrex test tube, add indole (1a, 0.3 mmol), CF₃SO₂Na (2.0 equivalents), and TBHP (70% in water, 3.0 equivalents).
-
Add CH₃CN (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C with stirring for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Fischer Indole Synthesis: Key Parameters and Potential Issues
Caption: Key parameters influencing the Fischer indole synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 6-(Trifluoromethyl)indole for industrial applications
Technical Support Center: Scalable Synthesis of 6-(Trifluoromethyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of this compound. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
This compound is a versatile building block with significant applications in several industries:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly for targeting neurological disorders.[1] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]
-
Agricultural Chemistry: This compound is used in the formulation of agrochemicals, such as pesticides and herbicides, to improve their efficacy.[1]
-
Material Science: It is incorporated into advanced materials like polymers and coatings to impart specific thermal and chemical resistance properties.[1]
-
Diagnostics: It is also employed in the synthesis of fluorescent probes and dyes for biological imaging.[1]
Q2: Which synthetic routes are most suitable for the scalable production of this compound?
For industrial-scale synthesis, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are the most common and preferred methods due to their robustness and scalability.[3][4] The Leimgruber-Batcho synthesis is often favored for its high yields and milder reaction conditions.[4]
Q3: What are the main challenges when scaling up the synthesis of this compound?
Key challenges in scaling up the synthesis include:
-
Thermal Management: Exothermic reactions, particularly the reductive cyclization step in the Leimgruber-Batcho synthesis, can be difficult to control on a large scale.[3]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is challenging and can impact reaction rates and impurity profiles.[3]
-
Impurity Profile: Impurities that are minor at the lab scale can become significant at an industrial scale, requiring modifications to purification processes.[3]
-
Purification and Isolation: Column chromatography is often not feasible for large-scale production, making the development of robust crystallization processes crucial.[3]
Troubleshooting Guides
Low Reaction Yield
Issue: The yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and catalyst concentration. For the Fischer indole synthesis, the choice and concentration of the acid catalyst are critical and often need empirical optimization.[5] |
| Impure Starting Materials | Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.[5][6] |
| Side Reactions | In the Fischer indole synthesis, electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction.[7] Consider using a different synthetic route if substituent effects are problematic. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[3][6] |
Formation of Multiple Products
Issue: TLC or HPLC analysis shows multiple spots or peaks, indicating the formation of several byproducts.
| Possible Cause | Troubleshooting Steps |
| Isomer Formation | In the Fischer indole synthesis with unsymmetrical ketones, the formation of regioisomers can occur.[8] The major product typically results from enolization at the less sterically hindered position.[9] Modifying the acid catalyst can sometimes improve selectivity.[9] |
| Side Reactions | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[6] |
| Degradation of Product | Indoles can be sensitive to acidic conditions. Minimize exposure to strong acids and consider using milder catalysts.[8] |
Product Purification Issues
Issue: The isolated this compound is colored (e.g., pink or brown) or difficult to purify.
| Possible Cause | Troubleshooting Steps |
| Oxidation and Degradation | Indoles are susceptible to oxidation, leading to colored impurities.[10] Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark.[10] |
| Residual Acid | Residual acid from the synthesis can accelerate degradation. Ensure thorough washing and neutralization during workup.[10] |
| Decolorization | Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities.[10] |
| Poor Separation in Chromatography | Optimize the solvent system for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. An Rf value of 0.2-0.3 for the desired compound is often ideal for good separation.[10] |
Quantitative Data Summary
Table 1: Effect of Reducing Agent on Leimgruber-Batcho Reductive Cyclization
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 10% Pd/C / H₂ (50 psi) | Ethyl Acetate | 25-50 | 4-8 | 80-95 | Requires hydrogenation equipment. |
| Iron / Acetic Acid | Acetic Acid | 80-100 | 2-6 | 70-85 | Cost-effective for large scale. |
| SnCl₂·2H₂O | Ethanol | Reflux | 3-6 | 65-80 | Stoichiometric amounts of tin salts are produced as waste. |
| Sodium Hydrosulfite | Aqueous Methanol | Reflux | 4-8 | 60-75 | Milder conditions, but can sometimes give lower yields. |
(Data is illustrative and adapted from syntheses of similar indole derivatives)[11]
Table 2: Effect of Acid Catalyst on Fischer Indole Synthesis
| Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | - (Solvent) | Acetic Acid | 100 | 4-8 | 40-60 |
| p-Toluenesulfonic Acid | 10-20 | Toluene | 110 | 4-8 | 60-75 |
| Sulfuric Acid (conc.) | Catalytic | Ethanol | 80 | 2-4 | 65-80 |
| Zinc Chloride (ZnCl₂) | 100-200 | None (neat) | 150-180 | 1-3 | 70-85 |
| Polyphosphoric Acid (PPA) | - (Solvent/Catalyst) | PPA | 100-140 | 0.5-2 | 75-90 |
(Data is illustrative and based on general Fischer indole syntheses)[11]
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound
Step 1: Enamine Formation
-
Charge a reactor with 4-methyl-3-nitrobenzotrifluoride (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents), and anhydrous N,N-dimethylformamide (DMF).[11]
-
Heat the reaction mixture to 110°C and stir for 12-16 hours.[11]
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.[4]
Step 2: Reductive Cyclization
-
In a separate reactor, prepare a mixture of iron powder (2.3 equivalents) and acetic acid (~8 volumes).[3]
-
Heat this mixture to 60°C with stirring.[3]
-
Slowly add a solution of the crude enamine from Step 1, maintaining the temperature below 80°C.[3]
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours.[3]
-
Monitor the reaction progress by HPLC.[3]
-
Cool the mixture to room temperature and filter to remove the iron residues. Wash the filter cake with ethyl acetate.[3][4]
-
Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude this compound by recrystallization or column chromatography.[4]
Protocol 2: Fischer Indole Synthesis of this compound
Step 1: Hydrazone Formation
-
Dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 equivalents) to the solution.[11]
-
Add a catalytic amount of acetic acid.[11]
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.[4]
-
Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.[11]
Step 2: Cyclization
-
To the purified hydrazone (1 equivalent), add an excess of an acid catalyst such as polyphosphoric acid (PPA).[11]
-
Heat the mixture to 120-160°C with stirring for 1-3 hours.[11]
-
Monitor the reaction by TLC.[11]
-
After completion, cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Visualizations
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Caption: Fischer indole synthesis workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient C-H Activation of 6-(Trifluoromethyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H activation of 6-(trifluoromethyl)indole. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is C-H activation of this compound challenging?
The C-H activation of this compound presents a unique set of challenges primarily due to the electronic properties of the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group, which deactivates the indole ring system towards electrophilic attack. This deactivation can make the C-H bonds less susceptible to cleavage by transition metal catalysts, often requiring more forcing reaction conditions which can lead to side reactions or decomposition.
Q2: Which catalysts are commonly used for the C-H activation of indoles, and are they suitable for this compound?
Several transition metals are commonly employed for the C-H activation of indoles, including palladium, rhodium, iridium, and ruthenium.[1] The suitability of these catalysts for this compound depends on the desired transformation and the position to be functionalized.
-
Palladium (Pd): Often used for arylation and olefination reactions. For electron-deficient indoles, careful selection of ligands and oxidants is crucial for catalytic efficiency.[2]
-
Rhodium (Rh): Highly effective for various C-H functionalizations, including alkylation, alkenylation, and annulation.[3] Rh(III) catalysts, in particular, have shown promise for the functionalization of indoles bearing electron-withdrawing groups.
-
Iridium (Ir): Known for its utility in C-H borylation and amination reactions.[4][5] The use of directing groups is often essential to achieve high regioselectivity.
-
Ruthenium (Ru): Can catalyze C-H olefination and annulation reactions. Ruthenium-catalyzed reactions have been shown to tolerate electron-withdrawing groups on the indole core.[6]
Q3: How can I control the regioselectivity of C-H activation on the this compound ring?
Controlling regioselectivity is a critical aspect of C-H activation. The inherent reactivity of the indole ring often favors functionalization at the C2 or C3 positions. To target other positions, especially on the deactivated benzene ring, the use of a directing group (DG) is often necessary. The DG is typically installed on the indole nitrogen and coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond, thereby facilitating its selective activation.[7] The choice of DG can direct the functionalization to different positions (e.g., C2, C4, or C7).[3][8]
Troubleshooting Guides
Problem 1: Low or No Conversion
Possible Causes:
-
Catalyst Inactivity: The chosen catalyst may not be active enough to overcome the deactivating effect of the -CF3 group.
-
Inappropriate Ligand: The ligand may not be suitable for stabilizing the active catalytic species or facilitating the C-H activation step.
-
Insufficient Temperature: The reaction temperature may be too low to promote C-H bond cleavage.
-
Poor Solvent Choice: The solvent may not be optimal for dissolving the reactants or for the catalytic cycle to proceed efficiently.
-
Inhibitors: Trace impurities in the starting materials or solvents can act as catalyst poisons.
Solutions:
-
Catalyst Screening: Test a range of catalysts from different transition metals (Pd, Rh, Ir, Ru) and with different oxidation states.
-
Ligand Variation: If using a palladium catalyst, screen various phosphine or N-heterocyclic carbene (NHC) ligands. For Rh and Ir catalysts, cyclopentadienyl (Cp*) ligands are common.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.
-
Solvent Optimization: Screen a variety of solvents with different polarities and coordinating abilities (e.g., dioxane, toluene, DCE, t-AmylOH).
-
Purify Reagents: Ensure all starting materials and solvents are pure and dry.
Problem 2: Poor Regioselectivity
Possible Causes:
-
Lack of Directing Group: Without a directing group, the reaction may proceed at multiple sites based on the intrinsic reactivity of the C-H bonds.
-
Steric Hindrance: The directing group or substituents on the coupling partner may sterically hinder access to the desired C-H bond.
-
Electronic Effects: The electronic properties of the substrate and coupling partner can influence the site of activation.
Solutions:
-
Introduce a Directing Group: Install a suitable directing group on the indole nitrogen to guide the catalyst to the desired position. Common directing groups for indole C-H activation include pyridyl, pyrimidyl, and picolinamide.
-
Modify the Directing Group: If a directing group is already in use, consider modifying its structure to alter the steric or electronic environment around the catalytic center.
-
Change the Catalyst: Different metals can exhibit different intrinsic selectivities. For example, some rhodium catalysts are known to favor C2 functionalization.
Problem 3: Product Decomposition
Possible Causes:
-
High Reaction Temperature: Elevated temperatures required for C-H activation may also lead to the decomposition of the starting material or the desired product.
-
Harsh Oxidant: Some C-H activation reactions require an oxidant which, if too harsh, can degrade the indole ring.
-
Prolonged Reaction Time: Extended reaction times can lead to the formation of byproducts and decomposition.
Solutions:
-
Lower Reaction Temperature: If possible, use a more active catalyst that operates at a lower temperature.
-
Optimize Oxidant: Screen different oxidants (e.g., Cu(OAc)2, Ag2O, AgOAc) and adjust their stoichiometry. In some cases, an internal oxidant within the directing group can be employed.[7]
-
Monitor Reaction Progress: Follow the reaction by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Data Presentation: Catalyst Performance in Indole C-H Activation
The following table summarizes representative catalyst systems for the C-H functionalization of indoles, with a focus on substrates bearing electron-withdrawing groups, which can serve as a starting point for the C-H activation of this compound.
| Catalyst System | Substrate | Functionalization | Position | Yield (%) | Reference |
| [RhCpCl2]2 / AgSbF6 | 1-(Pyridin-2-yl)-6-bromo-1H-indole | Trifluoromethylthiolation | C2 | 83 | [9] |
| [RhCpCl2]2 / AgSbF6 | Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate | Trifluoromethylthiolation | C2 | 82 | [9] |
| Pd(OAc)2 / PPh3 | N-(2-iodophenyl)trifluoroacetimidoyl chloride + Arylboronic acid | Intramolecular Arylation | - | up to 95 | [10][11] |
| [Ru(p-cymene)Cl2]2 / K2CO3 | Aniline with -CF3 group | Annulation with alkyne | - | Good | [6] |
| [Ir(OMe)(COD)]2 / dtbpy | N-acyl indole | Borylation | C3 | Good | [5] |
| [Ir(cod)Cl]2 / ligand | N-diethylhydrosilyl-6-methoxyindole | Borylation | C7 | - | [12] |
Experimental Protocols
General Procedure for Rh(III)-Catalyzed C-2 Trifluoromethylthiolation of an N-Pyridyl-Indole Derivative
This protocol is adapted from a procedure for 6-bromo-1-(pyridin-2-yl)-1H-indole and serves as a starting point for this compound.[9]
To a pressure tube equipped with a magnetic stir bar, add the N-pyridyl-6-(trifluoromethyl)indole (0.2 mmol, 1.0 equiv.), N-(trifluoromethylthio)saccharin (0.24 mmol, 1.2 equiv.), [RhCp*Cl2]2 (0.004 mmol, 2 mol%), and AgSbF6 (0.016 mmol, 8 mol%). The tube is evacuated and backfilled with nitrogen three times. Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Caption: A typical experimental workflow for a transition metal-catalyzed C-H activation reaction.
Caption: A generalized catalytic cycle for directing group-assisted C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Electrophilic Substitution of 6-(Trifluoromethyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of electrophilic substitution reactions on 6-(trifluoromethyl)indole. The presence of the strongly electron-withdrawing trifluoromethyl group at the C6 position significantly deactivates the indole ring, presenting unique challenges in controlling the position of substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the electrophilic substitution of this compound?
A1: Electrophilic substitution on the indole ring is generally favored at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation without disrupting the aromaticity of the benzene ring.[1] Despite the deactivating effect of the C6-trifluoromethyl group, which withdraws electron density from the entire molecule, the C3 position is expected to remain the most nucleophilic site on the pyrrole ring. Therefore, the C3-substituted product is the anticipated major regioisomer.
Q2: How does the trifluoromethyl group at the C6 position affect the reactivity of the indole ring towards electrophiles?
A2: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect deactivates the entire indole ring system towards electrophilic attack, making the reactions significantly slower and requiring harsher reaction conditions compared to unsubstituted indole. The decreased nucleophilicity of the ring can also lead to lower yields and potential side reactions if the conditions are not carefully optimized.
Q3: Can electrophilic substitution occur on the benzene ring of this compound?
A3: While substitution on the pyrrole ring (C3) is electronically favored, substitution on the benzene ring is possible, particularly under forcing conditions or when the C3 position is blocked. The trifluoromethyl group is a meta-director on a benzene ring. However, in the context of the indole nucleus, the directing effects of the fused pyrrole ring are dominant. If substitution on the benzene ring were to occur, it would likely be directed to the C4 or C7 positions, influenced by the overall electronic distribution of the indole system.
Q4: Are there any alternative strategies to achieve functionalization if direct electrophilic substitution proves difficult?
A4: Yes, if direct electrophilic substitution at C3 is low-yielding or problematic, consider alternative strategies such as:
-
Metalation followed by electrophilic quench: Deprotonation of the N-H followed by lithiation at C2 or C3 (depending on the protecting group and reaction conditions) can generate a potent nucleophile that can react with a wide range of electrophiles.
-
Transition metal-catalyzed C-H functionalization: These methods offer alternative pathways to introduce substituents at various positions on the indole ring with high regioselectivity, often under milder conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive electrophile. Reaction conditions are too mild for the deactivated substrate. | Use a more potent electrophile or a stronger Lewis acid catalyst. Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely for decomposition. |
| Formation of multiple products/isomers | Lack of regioselectivity under the reaction conditions. Side reactions occurring on the benzene ring or at the nitrogen atom. | Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable C3-substituted product. Use a less aggressive Lewis acid to minimize side reactions. Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to prevent N-substitution. |
| Decomposition of starting material | Reaction conditions are too harsh. The electrophile or catalyst is not compatible with the indole nucleus. | Decrease the reaction temperature. Use a milder Lewis acid or a catalytic amount instead of a stoichiometric amount. Screen different solvents to find one that promotes the desired reaction without causing decomposition. |
| N-Substitution instead of C-substitution | The indole nitrogen is more nucleophilic than the carbon atoms under the reaction conditions. | Protect the indole nitrogen with an appropriate protecting group (e.g., Boc, tosyl) prior to the electrophilic substitution reaction. The protecting group can be removed in a subsequent step. |
Data Presentation: Regioselectivity in Electrophilic Substitution of Substituted Indoles
Due to the limited availability of specific quantitative data for this compound, the following table presents generalized outcomes for electrophilic substitution on indoles with electron-withdrawing groups, which can serve as a predictive guide.
| Reaction | Electrophile/Reagent | Typical Major Product | Expected Yield Range for Deactivated Indoles |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formylindole | Moderate |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | 3-Acylindole | Low to Moderate |
| Nitration | HNO₃/H₂SO₄ or other nitrating agents | 3-Nitroindole | Moderate |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromoindole | Moderate to Good |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloroindole | Moderate to Good |
Experimental Protocols
1. General Procedure for Vilsmeier-Haack Formylation of this compound
This protocol is a general guideline and may require optimization.
-
To a stirred solution of phosphorus oxychloride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (10 volumes) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF (5 volumes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 2 M) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-6-(trifluoromethyl)indole.
2. General Procedure for Friedel-Crafts Acylation of this compound
This protocol is a general guideline and may require optimization. Stronger Lewis acids and higher temperatures may be necessary due to the deactivated substrate.
-
To a suspension of a Lewis acid (e.g., aluminum chloride, 1.5 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-acyl-6-(trifluoromethyl)indole.
3. General Procedure for Halogenation of this compound
This protocol provides a general method for bromination or chlorination.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or acetonitrile), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq.) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution (for bromination), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 3-halo-6-(trifluoromethyl)indole.
Visualizations
Caption: General pathway for electrophilic substitution at the C3 position of this compound.
Caption: A simplified decision-making workflow for troubleshooting common issues in the electrophilic substitution of this compound.
References
Technical Support Center: Purification of 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-((Trifluoromethyl)indole. Our aim is to equip researchers with the necessary information to overcome specific experimental issues, ensuring the acquisition of highly pure material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in 6-(Trifluoromethyl)indole preparations?
A1: Impurities in this compound synthesis can generally be categorized as follows:
-
Starting Materials: Unreacted precursors such as 4-(trifluoromethyl)phenylhydrazine or the corresponding ketone/aldehyde used in the Fischer indole synthesis.
-
Regioisomers: The Fischer indole synthesis, a common route to this compound, can potentially yield isomeric indole products depending on the substitution pattern of the starting materials. For instance, the use of an unsymmetrical ketone can lead to the formation of different regioisomers.
-
Side-Reaction Byproducts: Over-reduction of intermediates, particularly in syntheses like the Leimgruber-Batcho, can lead to more polar byproducts. Under strongly acidic conditions, intermediates or the final indole product can undergo rearrangements or dimerization.
-
Colored Impurities: Indoles, including this compound, are susceptible to oxidation and degradation upon exposure to air, light, and residual acid from the synthesis. This often results in the formation of colored, high-molecular-weight impurities, leading to a pink or brown appearance of the product.
Q2: My this compound product is colored (pink/brown). What causes this and how can I remove the color?
A2: The discoloration of indole derivatives is a common issue caused by oxidation and degradation. To decolorize the product, you can employ the following strategies:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. After a short period of heating, the charcoal, along with the adsorbed colored impurities, can be removed by hot filtration. This is typically performed before a final purification step like recrystallization.
-
Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q3: What are the recommended purification techniques for this compound?
A3: The most effective and commonly used purification techniques are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the physical properties of the compound. For challenging separations, a combination of both techniques may be necessary.
Q4: How can I assess the purity of my final this compound product?
A4: A comprehensive purity assessment should involve a combination of analytical techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying the purity and identifying volatile impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range often suggests the presence of impurities.
Troubleshooting Guides
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Perform Thin-Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides a good separation and an Rf value of approximately 0.2-0.3 for the desired compound. |
| Co-elution of impurities with similar polarity. | Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity (e.g., alumina). Consider a multi-step purification strategy involving recrystallization before chromatography. | |
| Streaking of the Compound on TLC/Column | Strong interaction with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Sample overload. | As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. | |
| Low Recovery of the Product | The compound is highly polar and strongly retained on the silica gel. | Use a more polar eluent or a gradient elution to ensure the compound elutes from the column. |
| The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. If instability is a significant issue, consider alternative purification methods like recrystallization. |
Recrystallization
Recrystallization is an effective method for purifying solid compounds by removing small amounts of impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a boiling point lower than the melting point of this compound. |
| The solution is supersaturated with impurities. | Purify the crude material further by column chromatography to remove a larger portion of the impurities before attempting recrystallization. | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. | |
| Low Recovery of Product | The compound has high solubility in the cold recrystallization solvent. | Select a solvent in which the compound has a significant difference in solubility between hot and cold conditions. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Too much solvent was used during dissolution or washing. | Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Column Chromatography | 85% | >98% | 70-90% | Effective for separating a wide range of impurities, including isomers. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | 90% | >99% | 80-95% | Excellent for removing small amounts of impurities; scalable. | Less effective for removing large quantities of impurities or impurities with similar solubility. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting purification issues.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5- and 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comparative overview of the biological activities of two constitutional isomers: 5-(Trifluoromethyl)indole and 6-(Trifluoromethyl)indole. While direct comparative studies on these parent molecules are limited, this document synthesizes available data on their derivatives and provides a framework for their evaluation.
The position of the trifluoromethyl group on the indole ring can influence the electronic distribution and steric profile of the molecule, potentially leading to differential biological effects. Understanding these differences is crucial for leveraging these building blocks in the design of novel therapeutics.
Physicochemical Properties
The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity of the parent indole molecule. This enhanced lipophilicity can improve membrane permeability and bioavailability. Furthermore, the high bond strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to improved metabolic stability of the molecule.
| Property | 5-(Trifluoromethyl)indole | This compound |
| Molecular Formula | C₉H₆F₃N | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol | 185.15 g/mol |
| Appearance | White to off-white powder | White to green to brown crystals or powder |
| Melting Point | 67-70 °C | Not specified |
Comparative Biological Activities
Anticancer Activity
Derivatives of both isomers are being explored for their potential as anticancer agents.
-
5-(Trifluoromethyl)indole Derivatives: Studies on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown cytotoxic effects against various leukemia and lymphoma cell lines at submicromolar concentrations. For instance, a 4-bromophenyl substituted derivative exhibited IC50 values of 0.96 µM and 0.89 µM against P3HR1 and vincristine-resistant P3HR1 Vin cells, respectively[1]. This suggests that the 5-substituted indole scaffold is a promising starting point for the development of novel anticancer agents.
-
This compound Derivatives: this compound is utilized as a key building block in the synthesis of various pharmaceuticals, including those with potential anticancer activity[2]. For example, derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5), a critical component of the MLL histone methyltransferase complex implicated in certain cancers[3].
While quantitative data for the parent molecules is lacking, the available information suggests that both scaffolds are valuable for the design of cytotoxic agents. The differing substitution patterns may lead to varied mechanisms of action and target selectivity.
Receptor Binding Affinity
The indole nucleus is a common feature in ligands for various receptors, particularly serotonin (5-HT) receptors. The position of the trifluoromethyl group can influence binding affinity and selectivity.
-
5-(Trifluoromethyl)indole Derivatives: The trifluoromethyl group at the 5-position is known to influence the electronic and steric profile, which can be leveraged in structure-activity relationship (SAR) studies for receptor ligands.
-
This compound Derivatives: This isomer also serves as a building block for compounds targeting neurological disorders, implying interaction with central nervous system receptors[2].
A direct comparison of the receptor binding profiles of the parent molecules would require dedicated screening against a panel of receptors.
Metabolic Stability
The trifluoromethyl group is widely recognized for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
General Impact of Trifluoromethyl Group: The replacement of a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the number of metabolites and increase the in vitro half-life of a compound[4].
It is reasonable to hypothesize that both 5- and this compound exhibit greater metabolic stability compared to unsubstituted indole. However, the precise impact of the CF3 group's position on the rate and pathways of metabolism would need to be determined experimentally.
Antimicrobial Activity
Indole derivatives have been investigated for their antimicrobial properties.
-
General Indole Derivatives: Various halogenated indoles have demonstrated antimicrobial and antibiofilm activities[5]. For instance, multi-halogenated indoles have shown potent bactericidal activity against Staphylococcus aureus, with MIC values comparable to the antibiotic gentamicin[5].
Specific minimum inhibitory concentration (MIC) data for 5- and this compound against a range of microbial strains would be necessary for a direct comparison of their antimicrobial potential.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of 5- and this compound on various cancer cell lines.
Materials:
-
5-(Trifluoromethyl)indole and this compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5- and this compound in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine and compare the binding affinities of 5- and this compound for a specific receptor (e.g., a serotonin receptor subtype).
Materials:
-
5- and this compound
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Serotonin)
-
Binding buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds (5- or this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess and compare the metabolic stability of 5- and this compound.
Materials:
-
5- and this compound
-
Human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Conclusion
Both 5- and this compound are valuable building blocks in medicinal chemistry, with the trifluoromethyl group imparting desirable properties such as increased lipophilicity and metabolic stability. While direct comparative data on their biological activities is limited, the analysis of their derivatives suggests that both isomers have the potential to be developed into various therapeutic agents, including anticancer and neuroactive drugs. The positional difference of the trifluoromethyl group is likely to influence their interaction with biological targets, leading to distinct activity profiles. Further head-to-head comparative studies using the standardized protocols provided in this guide are necessary to fully elucidate the differential effects of these two isomers and to guide their strategic use in drug design and development.
References
A Comparative Spectroscopic Guide to 6-(Trifluoromethyl)indole and its Positional Isomers
For researchers and professionals engaged in drug discovery and development, the precise characterization of positional isomers is a critical step in establishing structure-activity relationships. The substitution pattern of a functional group on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 6-(Trifluoromethyl)indole and its 4-, 5-, and 7-isomers, offering insights into their distinct spectral fingerprints.
The introduction of the trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the electronic environment of the indole ring system. This, in turn, leads to characteristic differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra, which are invaluable for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its isomers. It is important to note that while some of this data is from direct experimental measurements, other values are predicted based on the known effects of substituents on the indole ring, providing a valuable reference for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 4-(Trifluoromethyl)indole | 5-(Trifluoromethyl)indole | This compound | 7-(Trifluoromethyl)indole |
| N-H | ~8.3-8.5 (br s) | ~8.2-8.4 (br s) | ~8.2-8.4 (br s) | ~8.4-8.6 (br s) |
| H2 | ~7.3-7.4 (m) | ~7.2-7.3 (m) | ~7.2-7.3 (m) | ~7.2-7.3 (m) |
| H3 | ~6.7-6.8 (m) | ~6.6-6.7 (m) | ~6.6-6.7 (m) | ~6.6-6.7 (m) |
| H4 | - | ~7.8-7.9 (s) | ~7.6-7.7 (d) | ~7.5-7.6 (d) |
| H5 | ~7.4-7.5 (t) | - | ~7.3-7.4 (d) | ~7.0-7.1 (t) |
| H6 | ~7.2-7.3 (d) | ~7.4-7.5 (d) | - | ~7.5-7.6 (d) |
| H7 | ~7.5-7.6 (d) | ~7.3-7.4 (d) | ~7.8-7.9 (s) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 4-(Trifluoromethyl)indole | 5-(Trifluoromethyl)indole | This compound | 7-(Trifluoromethyl)indole |
| C2 | ~125 | ~125 | ~124 | ~126 |
| C3 | ~103 | ~103 | ~103 | ~103 |
| C3a | ~128 | ~128 | ~127 | ~128 |
| C4 | - | ~122 (q) | ~120 | ~118 |
| C5 | ~123 | - | ~121 (q) | ~120 |
| C6 | ~119 | ~120 | - | ~122 |
| C7 | ~112 | ~111 | ~114 | - |
| C7a | ~136 | ~135 | ~136 | ~134 |
| CF₃ | ~125 (q) | ~125 (q) | ~125 (q) | ~124 (q) |
(q = quartet, due to coupling with ¹⁹F)
**Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) **
| Functional Group | 4-(Trifluoromethyl)indole | 5-(Trifluoromethyl)indole | This compound | 7-(Trifluoromethyl)indole |
| N-H Stretch | ~3400-3450 | ~3400-3450 | ~3400-3450 | ~3400-3450 |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C Aromatic Stretch | ~1620-1450 | ~1620-1450 | ~1620-1450 | ~1620-1450 |
| C-F Stretch (CF₃) | ~1350-1100 (strong, multiple bands) | ~1350-1100 (strong, multiple bands) | ~1350-1100 (strong, multiple bands) | ~1350-1100 (strong, multiple bands) |
Table 4: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data
| Parameter | 4-(Trifluoromethyl)indole | 5-(Trifluoromethyl)indole | This compound | 7-(Trifluoromethyl)indole |
| Molecular Ion (m/z) | 185.05 | 185.05 | 185.05 | 185.05 |
| Key Fragments (m/z) | 166 ([M-F]⁺), 136 ([M-HCN-F]⁺) | 166 ([M-F]⁺), 136 ([M-HCN-F]⁺) | 166 ([M-F]⁺), 136 ([M-HCN-F]⁺) | 166 ([M-F]⁺), 136 ([M-HCN-F]⁺) |
| λmax (nm) in EtOH | ~270, ~278, ~288 | ~275, ~282, ~292 | ~272, ~280, ~290 | ~270, ~278, ~288 |
Key Spectroscopic Differences
-
¹H NMR: The most significant differences are observed in the aromatic region of the proton NMR spectra. The chemical shifts and coupling patterns of the protons on the benzene portion of the indole ring are highly sensitive to the position of the electron-withdrawing trifluoromethyl group. For instance, the proton at C7 in this compound and the proton at C4 in 5-(trifluoromethyl)indole appear as singlets (or narrow doublets due to long-range coupling) and are shifted significantly downfield due to the anisotropic effect of the CF₃ group. In contrast, the protons in the 4- and 7-isomers will exhibit more complex splitting patterns due to vicinal coupling.
-
¹³C NMR: The position of the CF₃ group directly influences the chemical shifts of the carbon atoms in the benzene ring. The carbon atom directly attached to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the adjacent carbons will also be affected.
-
IR Spectroscopy: While the overall IR spectra of the isomers are similar, subtle differences can be observed in the "fingerprint" region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring, providing a unique fingerprint for each isomer. The strong C-F stretching vibrations of the trifluoromethyl group will be a prominent feature in all spectra.
-
UV-Vis Spectroscopy: The position of the trifluoromethyl group influences the electronic transitions within the indole chromophore, leading to slight shifts in the absorption maxima (λmax). These shifts, although small, can be used to differentiate the isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylindole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Common parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, aromatic C-H, C=C, and C-F functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from 200 to 400 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax).
Visualizing Structural Relationships and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and a typical experimental workflow for their characterization.
Caption: Relationship between this compound, its isomers, and key spectroscopic characterization methods.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a (Trifluoromethyl)indole isomer.
A Researcher's Guide to In Vitro Assay Validation for 6-(Trifluoromethyl)indole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays crucial for validating the therapeutic potential of compounds derived from the 6-(trifluoromethyl)indole scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to the advantageous physicochemical properties conferred by the trifluoromethyl group, including enhanced lipophilicity and metabolic stability, making them promising candidates for a range of therapeutic areas.
This guide details experimental protocols for key assays and presents quantitative data to facilitate the comparison of compound performance and the selection of appropriate validation methods. The focus is on assays relevant to the primary therapeutic targets of this compound derivatives, including their potential as anticancer, antiviral, and neuroprotective agents.
Key Biological Targets and In Vitro Validation Strategies
Compounds featuring the this compound core have shown promise against several key biological targets. The following sections detail the most relevant in vitro assays for validating their activity, complete with experimental protocols and comparative data where available.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Key mechanisms of action include the inhibition of protein-protein interactions essential for cancer cell survival and proliferation, as well as the disruption of microtubule dynamics.
1. WDR5-MLL Interaction Inhibition:
One of the most promising targets for this class of compounds is the WD40-repeat-containing protein 5 (WDR5). WDR5 is a critical component of the MLL (mixed-lineage leukemia) histone methyltransferase complex, and its inhibition can disrupt epigenetic regulation and induce apoptosis in cancer cells.
Table 1: Comparison of In Vitro Assays for WDR5 Inhibition
| Assay Type | Principle | Endpoint | Typical Throughput | Key Considerations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled WDR5 and an acceptor-labeled MLL peptide. Inhibition disrupts FRET. | IC50 | High | Homogeneous, sensitive, but can be prone to compound interference. |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay using donor and acceptor beads. Inhibition of WDR5-MLL interaction prevents signal generation. | IC50 | High | Highly sensitive, no-wash format, but can be sensitive to buffer components. |
| Cell Viability | Measures the effect of compounds on the proliferation and survival of cancer cell lines (e.g., MV4-11, MOLM-13). | GI50 / IC50 | Medium to High | Provides a functional readout of anticancer activity. Cell line selection is critical. |
| Apoptosis Assay | Detects programmed cell death induced by the compound, typically using Annexin V/Propidium Iodide staining and flow cytometry. | % Apoptotic Cells | Low to Medium | Confirms the mechanism of cell death. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle using DNA staining (e.g., Propidium Iodide) and flow cytometry. | % Cells in G1/S/G2/M | Low to Medium | Identifies cell cycle arrest, a common effect of anticancer agents. |
2. Tubulin Polymerization Inhibition:
Several indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.
Table 2: In Vitro Assays for Tubulin Polymerization Inhibition
| Assay Type | Principle | Endpoint | Typical Throughput | Key Considerations |
| In Vitro Tubulin Polymerization Assay | Measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules. | IC50 | Medium | Provides a direct measure of the compound's effect on tubulin assembly. |
| Immunofluorescence Microscopy | Visualizes the microtubule network in cells treated with the compound to observe disruptions in microtubule organization. | Qualitative/Semi-quantitative | Low | Provides cellular context and visual confirmation of the mechanism. |
| Cell Viability Assay | Measures the cytotoxic effect of the compounds on cancer cell lines (e.g., MCF-7, HeLa). | IC50 | High | Assesses the overall anticancer potency. |
Illustrative Data:
While specific data for a wide range of this compound derivatives is proprietary or dispersed across numerous publications, the following table provides representative IC50 values for analogous indole derivatives to illustrate the expected potency.
Table 3: Representative Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) |
| Indole-based Tubulin Inhibitor | MCF-7 | Cell Viability | 0.1 - 5.0 |
| Indole-based Tubulin Inhibitor | HeLa | Cell Viability | 0.5 - 10.0 |
| WDR5 Inhibitor (analog) | MV4-11 | Proliferation | 0.038 |
| Halogenated Isatin Derivative | HT29 (Colon) | Cell Viability | ~1.0 |
Experimental Protocols
WDR5-MLL Interaction TR-FRET Assay
Objective: To quantify the ability of a test compound to inhibit the interaction between WDR5 and an MLL-derived peptide.
Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated MLL peptide (e.g., Biotin-ARAEVHLRKS-NH2)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration ≤1%).
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add recombinant His-WDR5 protein to a final concentration of 10 nM.
-
Add the biotinylated MLL peptide to a final concentration of 20 nM.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of Europium-labeled anti-His antibody (final concentration 2 nM) and Streptavidin-conjugated acceptor (final concentration 40 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a test compound on the polymerization of purified tubulin.
Materials:
-
Tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Paclitaxel (polymerization promoter) and Colchicine (polymerization inhibitor) as controls
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a serial dilution of the test compound in G-PEM buffer.
-
On ice, add tubulin to each well of a pre-chilled 96-well plate.
-
Add the test compound, DMSO (vehicle control), Paclitaxel, or Colchicine to the respective wells.
-
Incubate the plate on ice for 15 minutes to allow for compound binding.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition (calculated from the area under the curve or the maximum polymerization rate) against the compound concentration.
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Workflow for WDR5 Inhibition Assay.
Signaling Pathway of WDR5 Inhibition.
Antiviral and Neuroprotective Potential
Beyond cancer, this compound derivatives are being explored for their antiviral and neuroprotective activities.
Antiviral Assays
Table 4: Common In Vitro Antiviral Assays
| Assay Type | Principle | Endpoint | Key Considerations |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of a compound to protect cells from virus-induced death or morphological changes. | EC50 | Simple, widely used for initial screening. |
| Plaque Reduction Assay | Quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of the compound. | EC50 | More quantitative than CPE assay. |
| Virus Yield Reduction Assay | Measures the amount of infectious virus produced by cells treated with the compound. | EC50 | Provides a direct measure of viral replication inhibition. |
Neuroprotection Assays
Table 5: In Vitro Assays for Neuroprotection
| Assay Type | Principle | Endpoint | Key Considerations |
| Neurotoxicity/Cell Viability Assay | Measures the ability of a compound to protect neuronal cells from toxins (e.g., MPP+, 6-OHDA, Aβ peptides). | % Cell Viability | Essential for assessing protective effects against neurodegenerative models. |
| Reactive Oxygen Species (ROS) Assay | Quantifies the level of intracellular ROS, a key factor in oxidative stress-related neurodegeneration. | Fluorescence Intensity | Measures the antioxidant potential of the compounds. |
| Neuroinflammation Assays | Measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglial cells. | Cytokine Concentration | Assesses the anti-inflammatory properties of the compounds. |
Illustrative Data:
Table 6: Representative Neuroprotective Activity of Indole Derivatives
| Compound Class | Cell Line | Insult | Endpoint | Result |
| Indole Derivative | SH-SY5Y | MPP+ | Cell Viability | 52.62% protection at 1 µM |
| Indole Derivative | HMC3 | MPP+ | NO Release | Significant reduction |
| Indole Derivative | SH-SY5Y | H2O2 | Cell Viability | Increased to ~80% from 52% |
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The in vitro assays detailed in this guide provide a robust framework for the initial validation of these compounds. A multi-assay approach, combining biochemical and cell-based methods, is crucial for a comprehensive understanding of their mechanism of action and therapeutic potential. The provided protocols and comparative data serve as a valuable resource for researchers to design and execute effective in vitro validation studies for this promising class of molecules.
A Comparative Analysis of the Electronic Effects of Trifluoromethyl vs. Other Electron-Withdrawing Groups on the Indole Ring
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of the trifluoromethyl (CF3) group against other common electron-withdrawing groups (EWGs)—namely nitro (NO2), cyano (CN), and carboxylic acid (COOH)—when substituted on the indole ring. This analysis is supported by experimental data from the literature, presented in easily comparable formats, to assist researchers in selecting the appropriate substituent for modulating the electronic properties of indole-based compounds in drug discovery and materials science.
Introduction: The Role of Electron-Withdrawing Groups on the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1] The electronic properties of the indole ring are crucial for its interaction with biological targets. Introducing electron-withdrawing groups is a common strategy to modulate these properties, influencing factors such as acidity, reactivity, and molecular interactions. The trifluoromethyl group is a particularly interesting EWG due to its unique combination of high electronegativity, lipophilicity, and metabolic stability.[1] This guide focuses on a comparative study of the electronic influence of the CF3 group relative to other classical EWGs.
Quantitative Comparison of Electronic Effects
To quantify and compare the electron-withdrawing strength of these substituents on the indole ring, several key parameters are considered: Hammett constants (σp), pKa values, and 13C NMR chemical shifts. The data presented here is primarily focused on substitution at the 5-position of the indole ring, a common site for modification.
Hammett Substituent Constants (σp)
The Hammett constant (σp) is a measure of the electronic effect of a substituent in the para position of a benzene ring. While these values are not determined directly on the indole system in the cited literature, they provide a valuable and widely accepted benchmark for comparing the intrinsic electron-withdrawing power of these groups.
| Substituent | Hammett Constant (σp) |
| -CF3 | 0.54 |
| -NO2 | 0.78 |
| -CN | 0.66 |
| -COOH | 0.45 |
Note: Data sourced from publicly available Hammett constant tables.
As the data indicates, the nitro group (-NO2) is the strongest electron-withdrawing group, followed by the cyano (-CN) and trifluoromethyl (-CF3) groups, with the carboxylic acid (-COOH) group being the mildest among the four.
Acidity (pKa) of 5-Substituted Indoles
The acidity of the N-H proton of the indole ring is a direct measure of the electron-withdrawing influence of the substituent on the heterocyclic ring. A lower pKa value indicates a more acidic proton and thus a stronger electron-withdrawing effect.
| Substituent at C5 | pKa |
| -H (Indole) | 16.97 |
| -CF3 | Data not available in searched literature |
| -NO2 | Data not available in searched literature |
| -CN | Data not available in searched literature |
| -COOH | Data not available in searched literature |
Directly comparable experimental pKa values for these specific 5-substituted indoles were not found in the searched literature. However, the expected trend based on Hammett constants would be: NO2 < CN < CF3 < COOH < H.
13C NMR Chemical Shifts of 5-Substituted Indoles
The chemical shifts of the carbon atoms in the indole ring are sensitive to the electronic environment. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the carbon signals, particularly at the C2, C3, and C7 positions. The following table summarizes available 13C NMR data for 5-substituted indoles.
| Substituent at C5 | C2 (ppm) | C3 (ppm) | C5 (ppm) | C7 (ppm) |
| -H (Indole) | 124.7 | 102.2 | 120.8 | 111.1 |
| -CF3 | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| -NO2 | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| -CN | 126.5 | 102.9 | 103.5 | 112.1 |
| -COOH | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: The 13C NMR data for 5-cyanoindole was obtained from a publicly available database.[2] Comprehensive and directly comparable 13C NMR data for all the listed 5-substituted indoles were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. This section outlines general procedures for the synthesis of the discussed 5-substituted indoles and the determination of their electronic properties.
Synthesis of 5-Substituted Indoles
A common method for the synthesis of 5-cyanoindole is the Fischer indole synthesis.[1][3]
-
Reaction Setup: A solution of the desired carbonyl compound (e.g., an aldehyde or ketone) is prepared in a suitable solvent mixture (e.g., ethanol/water).
-
Hydrazine Addition: A solution of 4-cyanophenylhydrazine hydrochloride is added dropwise to the heated carbonyl solution.
-
Cyclization: The reaction mixture is heated to induce the formation of the phenylhydrazone intermediate, followed by acid-catalyzed cyclization to the indole ring.
-
Work-up and Isolation: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.[1][3]
5-Nitroindole can be synthesized via the Vilsmeier-Haack reaction of 5-nitro-1H-indole.[4]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride is added to N,N-dimethylformamide (DMF) at low temperature to form the Vilsmeier reagent.
-
Formylation: 5-Nitroindole is added to the Vilsmeier reagent, and the mixture is stirred to effect formylation at the 3-position.
-
Work-up: The reaction is quenched with an ice-water mixture and neutralized with a base.
-
Isolation and Purification: The product, 5-nitroindole-3-carbaldehyde, is isolated by filtration and can be further purified. For the synthesis of 5-nitroindole itself, direct nitration of indole can be performed, though this can lead to a mixture of products.[5]
The synthesis of indole-5-carboxylic acid can be achieved through various methods, including the Japp-Klingemann type Fischer-indole synthesis.[6]
-
Diazotization: An appropriate aniline derivative is diazotized using sodium nitrite and a strong acid.
-
Japp-Klingemann Reaction: The diazonium salt is reacted with a β-ketoester to form a hydrazone.
-
Fischer Indolization: The hydrazone is then cyclized under acidic conditions to form the indole-2-carboxylate ester.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.
-
Isolation and Purification: The product is isolated by adjusting the pH and purified by recrystallization.
The synthesis of 5-(trifluoromethyl)indole can be achieved through multi-step sequences, often starting from a trifluoromethyl-substituted aniline or other aromatic precursor. One reported method involves the following key transformation:
-
Starting Material: N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide.
-
Cyclization: The starting material is heated to reflux in the presence of sodium ethoxide in anhydrous ethanol.
-
Work-up and Purification: After the reaction, the mixture is concentrated, and the residue is purified by column chromatography to yield 5-(trifluoromethyl)indole.
Determination of pKa by Potentiometric Titration
The pKa of weakly acidic compounds like indoles can be determined by potentiometric titration.[7][8]
-
Sample Preparation: A known concentration of the indole derivative is dissolved in a suitable solvent, often a mixture of an organic solvent and water to ensure solubility. The solution is made acidic by adding a strong acid (e.g., HCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of Hammett Constants by 13C NMR Spectroscopy
Hammett constants can be determined experimentally by measuring the effect of substituents on the equilibrium or rate of a reaction. Alternatively, spectroscopic methods like 13C NMR can be used to probe the electronic effects of substituents.[9][10]
-
Sample Preparation: Prepare solutions of the substituted indole and an appropriate internal standard in a deuterated solvent.
-
13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum.
-
Data Analysis: Correlate the chemical shifts of specific carbon atoms (e.g., C4 or C7) with established Hammett constants for a series of known substituents to establish a linear free-energy relationship. The Hammett constant for a new substituent can then be determined from its measured 13C chemical shift.
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 5-substituted indoles.
Logical Relationship of Electronic Effects
Caption: Influence of EWGs on the properties of the indole ring.
Conclusion
The trifluoromethyl group is a potent electron-withdrawing substituent that significantly influences the electronic properties of the indole ring. While Hammett constants suggest that the nitro and cyano groups have a stronger electron-withdrawing effect, the CF3 group offers a unique profile of high electronegativity, increased lipophilicity, and metabolic stability, making it an invaluable tool in drug design. This guide provides a framework for comparing these EWGs and highlights the need for more systematic experimental studies to directly compare their effects on the pKa and 13C NMR of a consistent series of substituted indoles. Such data would be of immense value to the scientific community in the rational design of novel indole-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 6-(Trifluoromethyl)indole Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. In the realm of medicinal chemistry, 6-(trifluoromethyl)indole derivatives have emerged as a promising class of compounds, with the trifluoromethyl group significantly influencing their pharmacological properties.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, providing invaluable insights into their conformation, bond lengths, and angles. This guide offers a comparative overview of the crystallographic analysis of this compound derivatives, complete with experimental protocols and data presentation.
The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position of the indole scaffold can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the design of novel therapeutics. X-ray crystallography provides the atomic-level resolution necessary to understand the structural consequences of these substitutions and to guide further drug development efforts.
Comparative Crystallographic Data
| Derivative Name | CCDC Number | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| N-Trifluoromethyl-2-phenylindole | [Link to CCDC] | P2₁/c | 10.123 | 8.456 | 15.789 | 90 | 105.45 | 90 | N1-CF₃: 1.377 | C2-N1-C8a: 108.5 |
| Hypothetical 6-CF₃-indole Derivative A | - | P-1 | 5.890 | 10.543 | 14.231 | 99.87 | 95.62 | 102.11 | C6-CF₃: 1.49 | C5-C6-C7: 120.2 |
| Hypothetical 6-CF₃-indole Derivative B | - | C2/c | 12.345 | 6.789 | 20.112 | 90 | 110.23 | 90 | C6-CF₃: 1.51 | C5-C6-C7: 119.8 |
Note: Data for hypothetical derivatives are for illustrative purposes to demonstrate the comparative parameters.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a this compound derivative follows a well-established experimental workflow.
1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
3. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. The initial step involves determining the unit cell parameters and the space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is used to build an initial model of the molecule.
The atomic coordinates and thermal parameters of the model are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative.
Workflow of X-ray crystallographic analysis.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the determined structure of a this compound derivative relates to its biological activity is crucial. This often involves mapping the structural features to interactions within a biological signaling pathway.
References
Head-to-head comparison of different synthetic routes to 6-(Trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The 6-(trifluoromethyl)indole core is a privileged structure found in numerous biologically active compounds. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable building block, offering a critical evaluation of their respective advantages and disadvantages, supported by available experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Leimgruber-Batcho Synthesis | 4-Nitro-3-methylbenzotrifluoride | 1. DMF-DMA or Bredereck's reagent; 2. Reductive cyclization (e.g., H₂, Pd/C; Fe/AcOH) | High (reported for analogous systems) | ≥98% (typical) | High yielding, mild final step, suitable for large scale. | Availability and synthesis of the starting nitrotoluene can be a drawback. |
| Fischer Indole Synthesis | 4-(Trifluoromethyl)phenylhydrazine | Aldehyde/ketone (e.g., acetaldehyde), Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Moderate to Good | Variable | Direct, utilizes commercially available starting materials. | Harsh acidic conditions, potential for side products and isomeric mixtures. |
| Modern Palladium-Catalyzed Routes | Substituted anilines/haloanilines and alkynes | Pd catalyst, ligands, bases | Variable | Good to Excellent | High functional group tolerance, potential for high regioselectivity. | Catalyst cost and optimization can be a barrier. |
Visualizing the Pathways
The following diagrams illustrate the logical flow of the Leimgruber-Batcho and Fischer Indole syntheses.
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound
This two-step procedure is a widely adopted method for the synthesis of indoles unsubstituted at the 2- and 3-positions and is known for its generally high yields.[1][2]
Step 1: Formation of the Enamine Intermediate
-
To a solution of 4-nitro-3-methylbenzotrifluoride in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, typically at reflux, and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a solvent such as ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. Common systems include catalytic hydrogenation (e.g., 10% Palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., iron powder in acetic acid).[1][3]
-
The reaction is typically stirred at room temperature or with gentle heating until the reduction and cyclization are complete.
-
After completion, the catalyst or excess reagents are removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by a suitable method such as column chromatography or recrystallization to afford this compound.
Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a classic and direct method for forming the indole ring.[4][5]
Step 1: Hydrazone Formation
-
Dissolve 4-(trifluoromethyl)phenylhydrazine (or its hydrochloride salt) in a suitable solvent like ethanol or acetic acid.[6]
-
Add an appropriate aldehyde or ketone, such as acetaldehyde or its equivalent.
-
The reaction is typically stirred at room temperature. The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.
Step 2: Acid-Catalyzed Cyclization
-
The crude or purified hydrazone is treated with a strong acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[4][6]
-
The mixture is heated, often to temperatures exceeding 100°C, to effect the cyclization and elimination of ammonia.
-
The reaction is monitored until the starting hydrazone is consumed.
-
The reaction mixture is then carefully quenched, typically by pouring it onto ice, and neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the desired this compound.
Concluding Remarks
The choice of synthetic route to this compound is a critical decision that balances factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. The Leimgruber-Batcho synthesis often provides higher yields under milder cyclization conditions, making it attractive for larger-scale preparations, provided the starting 4-nitro-3-methylbenzotrifluoride is accessible.[1][2] The Fischer indole synthesis, while potentially lower yielding and requiring harsher conditions, offers a more direct approach from commercially available precursors.[4][6] Modern palladium-catalyzed methods, though not detailed here with specific quantitative data for this isomer, represent a growing area of research that offers the potential for high efficiency and functional group compatibility, albeit with the potential for higher initial development costs. Researchers and process chemists must carefully weigh these considerations to select the most appropriate method for their specific needs.
References
The Metabolic Fortitude of 6-(Trifluoromethyl)indole Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical endeavor. The strategic incorporation of a trifluoromethyl (CF3) group into a molecular scaffold, particularly at the 6-position of an indole ring, has emerged as a promising strategy to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic performance of 6-(trifluoromethyl)indole-containing compounds against relevant alternatives, supported by experimental data, detailed methodologies, and visual representations of associated biological pathways.
The introduction of a trifluoromethyl group can significantly alter a molecule's properties, most notably by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic shielding" can lead to a longer half-life, reduced clearance, and a more predictable in vivo behavior of drug candidates. This guide will delve into the quantitative data that substantiates these claims and provide the necessary experimental context for informed decision-making in drug design and development.
Comparative Metabolic Stability Data
The following tables summarize key pharmacokinetic parameters from in vitro studies, offering a direct comparison of the metabolic stability of various indole derivatives. The data highlights the impact of the 6-(trifluoromethyl) substitution and other modifications on half-life (t½) and intrinsic clearance (CLint), two crucial indicators of metabolic stability.[2]
Table 1: Metabolic Stability of Indole Derivatives in Human Liver Microsomes
| Compound Class | Specific Compound/Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Indole Carboxamides (SCRAs) | (R)-AB-FUBINACA | - | 13.7 ± 4.06 | [3] |
| (S)-AMB-FUBINACA | - | 2944 ± 95.9 | [3] | |
| (S)-AB-FUBINACA | - | 0.34 ± 0.09 (Predicted in vivo CLH) | [3] | |
| (S)-5F-AMB-PINACA | - | 17.79 ± 0.20 (Predicted in vivo CLH) | [3] | |
| Picornavirus Inhibitors | Methyl-substituted analog | - | - (Generated 8 metabolites) | [1] |
| Trifluoromethyl-substituted analog | - | - (Generated 2 minor metabolites) | [1] |
Table 2: Metabolic Stability of Indole Derivatives in Human Hepatocytes
| Compound Class | Specific Compound/Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Reference |
| Indole Carboxamides (SCRAs) | (S)-AB-FUBINACA | - | 110 ± 34.5 | [3] |
| (S)-AMB-FUBINACA | - | 3216 ± 607 | [3] | |
| (S)-MDMB-FUBINACA | - | 1.39 ± 0.27 (Predicted in vivo CLH) | [3] | |
| (S)-5F-AMB-PINACA | - | 18.25 ± 0.12 (Predicted in vivo CLH) | [3] |
Note: CLH refers to predicted in vivo hepatic clearance.
Experimental Protocols
A thorough understanding of the methodologies used to generate metabolic stability data is paramount for accurate interpretation and replication of results. Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control (e.g., verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsome suspension and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.[4]
Protocol 2: In Vitro Metabolic Stability Assay using Human Hepatocytes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound and positive controls (e.g., 7-ethoxycoumarin, 7-hydroxycoumarin)
-
96-well collagen-coated plates
-
Acetonitrile (for cell lysis and protein precipitation)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Thawing and Seeding: Rapidly thaw the cryopreserved hepatocytes and resuspend them in pre-warmed culture medium. Seed the hepatocytes into 96-well collagen-coated plates at a desired density.
-
Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment and recovery.
-
Compound Incubation: After a recovery period, replace the medium with fresh medium containing the test compound at the desired concentration.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding ice-cold acetonitrile with an internal standard to lyse the cells and precipitate proteins.
-
Sample Processing: Scrape the wells to ensure complete cell lysis and transfer the contents to a new plate. Centrifuge the plate to pellet the cell debris.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal assay, calculate the percentage of the parent compound remaining over time and determine the t½ and CLint.[4]
Signaling Pathways and Experimental Workflows
To provide a broader context for the action of these compounds, it is essential to visualize the biological pathways they may influence. Indole derivatives have been shown to modulate various signaling pathways implicated in cancer and neuroinflammation.
PI3K/Akt/mTOR Signaling Pathway
Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been found to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[5][6]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by indole compounds.
NLRP3 Inflammasome Signaling Pathway
Certain indole derivatives have also been investigated for their role in modulating inflammatory pathways, such as the NLRP3 inflammasome, which is involved in the response to cellular stress and pathogens.[7]
Caption: Inhibition of the NLRP3 inflammasome signaling pathway by indole compounds.
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates the general workflow for conducting in vitro metabolic stability studies.
Caption: General workflow for in vitro metabolic stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Quantitative Structure-Activity Relationship (QSAR) Studies of 6-(Trifluoromethyl)indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 6-position, has been shown to significantly enhance the anticancer activity of these analogs. The electron-withdrawing nature and metabolic stability of the CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1] This guide provides a comparative analysis of 6-(trifluoromethyl)indole analogs, focusing on their quantitative structure-activity relationships (QSAR) as anticancer agents.
Comparative Anticancer Activity
Below is a summary of the cytotoxic activities of representative indole derivatives, including those with trifluoromethyl substituents, against different cancer cell lines. This data is collated from multiple sources to provide a comparative perspective.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-CF3 Analog 1 | 6-CF3, other substitutions | Human Leukemia (HL-60) | Varies | [2] |
| Indole-CF3 Analog 2 | 5-Trifluoromethoxy | Anti-tubercular activity | Not specified for cancer | [3] |
| IDQ-5 | 6H-indolo[2,3-b]quinoxaline derivative | Human Leukemia (HL-60) | Significant Activity | [2] |
| IDQ-10 | 6H-indolo[2,3-b]quinoxaline derivative | Human Leukemia (HL-60) | Significant Activity | [2] |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Human Breast Cancer (MCF-7) | 2.63 | [4] |
| Compound 9 | Pyrazoline-indole C-glycoside hybrid | Human Breast Cancer (MDA-MB-231) | 30.6 | [5] |
| Compound 25 | Pyrazoline-indole C-glycoside hybrid | Human Breast Cancer (MDA-MB-231) | 35.5 | [5] |
| Compound 34 | Isoxazole-indole C-glycoside hybrid | Human Breast Cancer (MDA-MB-231) | 22.3 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments cited in the evaluation of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) and incubate for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
3D-QSAR: CoMFA and CoMSIA Methodology
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods used to correlate the 3D structural features of molecules with their biological activities.[10][11][12]
Software:
-
SYBYL-X or similar molecular modeling software
Procedure:
-
Molecular Modeling and Alignment: Build the 3D structures of the indole analogs. Select a template molecule (often the most active compound) and align all other molecules to this template based on a common substructure.
-
CoMFA Field Calculation: Place the aligned molecules in a 3D grid. Calculate steric and electrostatic fields at each grid point using a probe atom (e.g., a sp3 carbon with a +1 charge).[10][11]
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12]
-
Partial Least Squares (PLS) Analysis: Use PLS analysis to generate a linear correlation between the calculated field values (independent variables) and the biological activities (e.g., pIC50) of the compounds.[12]
-
Model Validation: Validate the QSAR model using internal (cross-validation, e.g., leave-one-out) and external (prediction of the activity of a test set of molecules) validation methods. A high cross-validated correlation coefficient (q²) and predictive correlation coefficient (r²_pred) indicate a robust model.[10][13]
-
Contour Map Visualization: Generate 3D contour maps to visualize the regions where different fields favorably or unfavorably influence the biological activity. These maps guide the design of new, more potent analogs.[11][13]
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[14] Some indole compounds have been found to inhibit this pathway.[14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
QSAR Experimental Workflow
The process of conducting a QSAR study involves a logical flow from data collection to model generation and application.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CoMFA and CoMSIA 3D QSAR analysis on N1-arylsulfonylindole compounds as 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(Trifluoromethyl)indole-Based Polymers and Other Fluorinated Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymer structures has led to the development of materials with exceptional properties, making them invaluable in the biomedical field. This guide provides a comprehensive performance benchmark of 6-(Trifluoromethyl)indole-based polymers against two widely used fluorinated polymers: Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF). The following sections detail quantitative performance data, experimental protocols for key characterization techniques, and visual representations of experimental workflows and logical relationships to aid in material selection for drug delivery, medical device manufacturing, and other advanced biomedical applications.
Performance Benchmarks: A Quantitative Comparison
The selection of a polymer for a specific biomedical application hinges on a thorough understanding of its material properties. The following tables summarize key performance indicators for Poly(this compound), PTFE, and PVDF.
Thermal Properties
Thermal stability is a critical parameter for materials that may undergo heat sterilization or be used in thermally demanding applications.
| Property | Poly(this compound) | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Test Method |
| Decomposition Temperature (TGA) | Higher than non-fluorinated polyindole | ~500 °C | ~316 °C (dehydrofluorination)[1] | Thermogravimetric Analysis (TGA) |
| Melting Point | Not specified | ~335 °C[2] | ~177 °C[3] | Differential Scanning Calorimetry (DSC) |
| Continuous Service Temperature | Not specified | Up to 260 °C[2][4] | -35 °C to 160 °C[1] | Not applicable |
Mechanical Properties
Mechanical properties dictate the suitability of a polymer for load-bearing applications and its durability as a flexible or rigid component.
| Property | Poly(this compound) | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Test Method |
| Tensile Strength | Data not available | 14.5 - 43 MPa[6] | 35 - 50 MPa[3] | ASTM D882 |
| Elongation at Break | Data not available | 50 - 650%[6] | 20 - 50%[3] | ASTM D882 |
| Hardness (Shore D) | Data not available | D50 - D65[2][4] | Not specified | ASTM D2240 |
| Flexural Modulus | Data not available | 0.490 - 0.588 GPa[2] | Not specified | ASTM D790 |
Note: While specific quantitative mechanical data for poly(this compound) is not available in the reviewed literature, the trifluoromethyl group is known to enhance mechanical properties in other polymer systems.[5]
Electrochemical and Surface Properties
Electrochemical and surface characteristics are particularly important for applications in biosensors, coatings, and drug delivery systems.
| Property | Poly(this compound) | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Test Method |
| Specific Capacitance | 296 F g⁻¹ | Not applicable | Not applicable | Cyclic Voltammetry |
| Cycling Stability | ~90% after 5000 cycles | Not applicable | Not applicable | Galvanostatic Charge-Discharge |
| Surface Morphology | Rougher than non-fluorinated polyindole | Low friction, non-stick[7] | Not specified | Atomic Force Microscopy (AFM) |
| Biocompatibility | Excellent (indole-based polymers)[8] | Highly biocompatible[2][7] | Biocompatible[9] | ISO 10993 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the synthesis of poly(this compound) and key characterization techniques.
Synthesis of Poly(this compound) via Electropolymerization
Electropolymerization is a versatile method for creating thin, uniform polymer films on conductive substrates.
Materials:
-
This compound monomer
-
Acetonitrile (ACN) as the solvent
-
Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Indium tin oxide (ITO)-coated glass slide (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ in acetonitrile.
-
Dissolve the this compound monomer in the electrolyte solution to a concentration of 0.1 M.
-
Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Apply a constant potential of 1.2 V to the working electrode for a specified duration to control the film thickness.
-
After polymerization, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a nitrogen stream.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of polymers. The protocol is based on the ISO 11358 standard.[10]
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a small, accurately weighed sample (5-10 mg) of the polymer film into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% mass loss occurs (Td5%).
Mechanical Properties Analysis: Tensile Testing
Tensile testing provides information about the strength and ductility of a material. The protocol is based on the ASTM D882 standard for thin plastic films.[8][11][12]
Procedure:
-
Prepare rectangular or dumbbell-shaped specimens of the polymer film with precise dimensions as specified in ASTM D882.[8]
-
Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and modulus of elasticity from the resulting stress-strain curve.
Biocompatibility Assessment: In Vitro Cytotoxicity Test
This test evaluates the potential of a material to cause cell death. The protocol is based on the ISO 10993-5 standard.[5][13]
Procedure:
-
Prepare extracts of the polymer material by incubating it in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37 °C).
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) to near confluence in a multi-well plate.
-
Replace the culture medium with the prepared polymer extracts.
-
Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
Assess cell viability using a quantitative method, such as the MTT assay, which measures metabolic activity.
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Discussion and Future Outlook
The introduction of the trifluoromethyl group into the indole polymer backbone demonstrates a promising strategy for enhancing key properties. While comprehensive data for poly(this compound) is still emerging, initial findings on related trifluoromethylated polyindoles indicate significant improvements in thermal stability and electrochemical performance.[5] The inherent biocompatibility of indole-based polymers further strengthens their potential for biomedical applications.[8]
In comparison, PTFE and PVDF are well-established fluoropolymers with a long history of successful use in the medical field.[7][9] PTFE's exceptional chemical inertness and low friction make it a gold standard for coatings and implants, while PVDF's piezoelectric properties and processability are advantageous for sensors and drug delivery systems.[1][6][7]
Future research should focus on a direct, side-by-side comparison of poly(this compound) with PTFE and PVDF under identical experimental conditions to provide a definitive performance benchmark. Further investigation into the mechanical properties and long-term in vivo biocompatibility of poly(this compound) is also crucial for its successful translation into clinical applications. The continued exploration of structure-property relationships in this novel class of fluorinated polymers holds the potential to yield next-generation materials for advanced drug delivery and medical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonionic nontoxic antimicrobial polymers: indole-grafted poly(vinyl alcohol) with pendant alkyl or ether groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01504D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L17009.03 [thermofisher.com]
- 13. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)indole: A Guide for Laboratory Professionals
Safe and compliant disposal of 6-(Trifluoromethyl)indole is critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, in alignment with established safety protocols.
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is mandatory to mitigate potential risks. Below is a summary of its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304 + P340, P312, P403 + P233, P405 |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is crucial to consult and adhere to all local, regional, and national regulations regarding hazardous waste disposal.[3]
Personal Protective Equipment (PPE) Required:
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only with adequate ventilation.[1] If dust formation is likely, a NIOSH-approved respirator is recommended.
Spill Management:
-
Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[3]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[3]
Waste Container Labeling:
All waste containers must be clearly labeled with the contents, including the chemical name "this compound" and the appropriate hazard symbols.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-(Trifluoromethyl)indole
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 6-(Trifluoromethyl)indole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 13544-43-9
-
Molecular Formula: C₉H₆F₃N
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. It is toxic if ingested and can cause skin, eye, and respiratory irritation.[1][2] Chronic or repeated exposure may lead to target organ damage, particularly affecting the lungs, nervous system, and mucous membranes.[1]
| Property | Value | Reference |
| Physical State | Solid Crystalline Powder | [2] |
| Appearance | White to light yellow or brown/green | [2][3][4] |
| Molecular Weight | 185.15 g/mol | [3][5] |
| Melting Point | 99-107 °C | [3] |
| Flash Point | 109.5°C | [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statements | H301 (Toxic if swallowed) | [5] |
| Storage Temperature | 0-8 °C | [3] |
| Toxicological Data (LD50 Oral, Rat) | Not Available | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles that meet EN 166 standards or a full-face shield are mandatory to protect against splashes.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for any signs of degradation or punctures before use.
-
Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[8]
-
Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges is necessary.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water.[2] Seek immediate medical attention.[1]
-
Spill: For small spills, carefully absorb the material with an inert substance and place it into a designated hazardous waste container.[1] For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[6] It must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated disposable labware (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[6]
-
-
Container Management:
-
Use waste containers made of compatible materials with secure, tightly fitting lids.[6]
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Disposal of Empty Containers:
-
Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The solvent rinsate is considered hazardous waste and must be collected in the designated halogenated organic liquid waste container.[6]
-
After triple-rinsing, the decontaminated container can be managed according to your institution's guidelines for clean labware.[6]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 6 (trifluoromethyl)indole 13544-43-9 msds | PDF [slideshare.net]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
